Org 48762-0
Beschreibung
Eigenschaften
IUPAC Name |
4,6-bis(4-fluorophenyl)-2-methyl-5-pyridin-4-ylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F2N4/c1-30-14-20-21(15-2-6-18(25)7-3-15)22(16-10-12-27-13-11-16)23(28-24(20)29-30)17-4-8-19(26)9-5-17/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAKTIDYMSNPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=C(C(=NC2=N1)C3=CC=C(C=C3)F)C4=CC=NC=C4)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
755753-89-0 | |
| Record name | ORG-48762-0 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755753890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ORG-48762-0 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HE2MP5Y3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Org 48762-0: An In-Depth Technical Guide on its Mechanism of Action as a p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org 48762-0 is a potent and selective, orally bioavailable small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms. Its mechanism of action centers on the suppression of inflammatory cytokine production, which is pivotal in the pathogenesis of various inflammatory diseases. By inhibiting p38 MAPK, this compound effectively blocks the downstream signaling cascade responsible for the transcription and translation of key pro-inflammatory mediators such as tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β). This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, effects on signaling pathways, and supporting data from in vitro and in vivo studies. Detailed experimental protocols and quantitative pharmacological data are presented to facilitate further research and development.
Core Mechanism of Action: Inhibition of p38 MAPK Signaling
This compound exerts its pharmacological effects through the direct inhibition of p38α and p38β kinases. The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and environmental stress. Activation of this pathway leads to the production of pro-inflammatory cytokines, which are key mediators in autoimmune disorders such as rheumatoid arthritis.
The primary mechanism of this compound involves blocking the kinase activity of p38, thereby preventing the phosphorylation of its downstream substrates. One of the key downstream effects of p38 MAPK activation is the release of TNFα, a potent pro-inflammatory cytokine. This compound has been shown to potently reduce the release of TNFα induced by lipopolysaccharide (LPS).[1] Furthermore, it has demonstrated efficacy in animal models of inflammatory diseases, such as murine collagen-induced arthritis, where it protects against bone damage.[2]
Signaling Pathway
The signaling cascade initiated by inflammatory stimuli, such as LPS, involves the activation of upstream kinases that ultimately phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates various downstream targets, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors. This leads to the stabilization of mRNA transcripts and enhanced translation of pro-inflammatory cytokines. This compound intervenes by inhibiting the catalytic activity of p38, thus disrupting this entire cascade.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Assay | Target/Stimulus | Cell Type/System | Parameter | Value (µM) | Reference |
| p38α Kinase Assay | p38α | Enzyme Activity (IMAP) | EC50 | 0.10 ± 0.01 | [2] |
| TNFα Release | LPS | Human PBMC | EC50 | 0.06 ± 0.01 | |
| MK2 Translocation | Anisomycin | BHK-ps1362cl.15B-FS cells | EC50 | 0.69 ± 0.12 |
Table 2: Kinase Selectivity of this compound
| Kinase Target | % Inhibition at 10 µM |
| p38α | >95% |
| p38β | >95% |
| Other kinases (panel of 48) | <50% |
| Data derived from Mihara et al., 2008. This compound demonstrates high selectivity for p38α and p38β over a broad range of other human kinases. |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1.6 mg/kg) | Oral (4.0 mg/kg) |
| Bioavailability | - | 85% |
| Vss (ml/kg) | 50.0 | - |
| CL (ml/h/kg) | 9.0 | - |
| Mean Residence Time (h) | 5.3 | - |
| Systemic Exposure (>1 µM) | - | Sustained for 24h |
| Data from Mihara et al., 2008. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
p38α Kinase Inhibition Assay (IMAP-based)
This protocol describes a representative Immobilized Metal Affinity-based Fluorescence Polarization (IMAP) assay for measuring p38α kinase activity.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in an appropriate buffer (e.g., DMSO). Prepare a kinase reaction mixture containing recombinant human p38α enzyme, a fluorescently labeled peptide substrate, and ATP in a kinase reaction buffer.
-
Kinase Reaction: In a microplate, add the this compound dilutions. To initiate the reaction, add the kinase reaction mixture to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Binding: Add the IMAP binding reagent, which contains trivalent metal-containing nanoparticles that bind to the phosphate groups of the phosphorylated substrate. This stops the kinase reaction.
-
Fluorescence Polarization Measurement: After a brief incubation with the binding reagent, measure the fluorescence polarization of each well using a suitable plate reader. An increase in fluorescence polarization indicates substrate phosphorylation.
-
Data Analysis: Plot the fluorescence polarization values against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
LPS-Induced TNFα Release in Human PBMCs
This protocol outlines the procedure for measuring the inhibitory effect of this compound on TNFα production in human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in a suitable culture medium (e.g., RPMI 1640 with 10% FBS) and plate them in a 96-well plate.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
LPS Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) to induce TNFα production.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNFα Quantification: Measure the concentration of TNFα in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNFα release for each concentration of this compound and determine the EC50 value.
Murine Collagen-Induced Arthritis (CIA) Model
This in vivo model is used to assess the therapeutic efficacy of this compound in a model of rheumatoid arthritis.
Methodology:
-
Induction of Arthritis: Emulsify type II collagen with Complete Freund's Adjuvant (CFA) and immunize susceptible mouse strains (e.g., DBA/1) via intradermal injection at the base of the tail. A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days later.
-
Treatment: Once arthritis is established (typically around day 21-28), begin daily oral administration of this compound or vehicle control.
-
Clinical Assessment: Monitor the mice regularly for signs of arthritis, including paw swelling and erythema. Score the severity of arthritis based on a standardized clinical scoring system.
-
Histological and Radiological Analysis: At the end of the study, collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion. Perform radiological analysis (e.g., X-ray or micro-CT) to quantify bone damage.
-
Data Analysis: Compare the arthritis scores, histological parameters, and radiological scores between the treatment and control groups to evaluate the efficacy of this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of p38α/β MAPK. Its mechanism of action, centered on the inhibition of pro-inflammatory cytokine production, provides a strong rationale for its investigation in inflammatory diseases. The data presented in this technical guide, including its in vitro potency, selectivity, and in vivo efficacy, underscore its potential as a therapeutic agent. The detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic applications of p38 MAPK inhibitors.
References
The p38 MAPK Signaling Pathway: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a highly conserved, intracellular signal transduction cascade crucial for mediating cellular responses to a wide array of extracellular stimuli. Primarily activated by inflammatory cytokines and environmental stressors, the p38 MAPK pathway plays a pivotal role in regulating a multitude of cellular processes, including inflammation, apoptosis, cell cycle progression, and differentiation.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of numerous human diseases, ranging from chronic inflammatory conditions and autoimmune disorders to cancer and neurodegenerative diseases, making it a prime target for therapeutic intervention.[3][4]
This technical guide provides an in-depth exploration of the core components of the p38 MAPK signaling pathway, its mechanism of activation, downstream targets, and its role in human health and disease. Furthermore, this guide details key experimental protocols for studying the p38 MAPK pathway and presents quantitative data on inhibitor potencies and protein-protein interactions to serve as a valuable resource for researchers in the field.
The Core Signaling Cascade
The p38 MAPK pathway is a three-tiered kinase cascade, comprising a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MKK), and the p38 MAP Kinase itself.[5]
Upstream Activators
A diverse range of extracellular signals can initiate the p38 MAPK cascade. These include:
-
Inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) are potent activators.
-
Environmental and Cellular Stresses:
-
Ultraviolet (UV) irradiation
-
Osmotic shock
-
Heat shock
-
Oxidative stress
-
Lipopolysaccharides (LPS)
-
These stimuli activate upstream sensors, which in turn engage the MAPKKKs.
MAP Kinase Kinase Kinases (MAPKKKs)
Several MAPKKKs can activate the p38 MAPK pathway, providing a point of signal integration. These include:
-
MEKKs (MAPK/ERK Kinase Kinases): Members of the MEKK family are prominent activators.
-
ASK1 (Apoptosis Signal-regulating Kinase 1): Activated by apoptotic stimuli.
-
TAK1 (Transforming growth factor-β-Activated Kinase 1)
-
MLKs (Mixed Lineage Kinases)
MAP Kinase Kinases (MKKs)
The MAPKKKs phosphorylate and activate the downstream MKKs. The primary MKKs responsible for p38 MAPK activation are:
-
MKK3 (MAPK Kinase 3)
-
MKK6 (MAPK Kinase 6)
These MKKs exhibit specificity for p38 MAPKs and dually phosphorylate them on conserved threonine and tyrosine residues.
p38 MAP Kinases
The final tier of the cascade consists of the p38 MAP Kinases. In mammals, four isoforms of p38 have been identified:
-
p38α (MAPK14)
-
p38β (MAPK11)
-
p38γ (MAPK12/ERK6)
-
p38δ (MAPK13/SAPK4)
Activation of p38 isoforms occurs through dual phosphorylation by MKK3 and/or MKK6 on the Thr-Gly-Tyr (TGY) motif within their activation loop (specifically at Thr180 and Tyr182 for p38α).
Downstream Targets and Cellular Responses
Once activated, p38 MAPKs phosphorylate a wide array of downstream substrates, leading to diverse cellular responses. These targets can be broadly categorized as protein kinases and transcription factors.
Protein Kinases
-
MAPKAPK-2 (MAPK-Activated Protein Kinase-2): A major substrate of p38, MAPKAPK-2 is involved in regulating cytokine production and cytoskeletal organization through phosphorylation of targets like Heat Shock Protein 27 (HSP27).
-
MSK1/2 (Mitogen- and Stress-Activated Protein Kinase 1/2): These kinases are involved in the phosphorylation of transcription factors such as CREB.
Transcription Factors
Activated p38 MAPKs can translocate to the nucleus and phosphorylate various transcription factors, thereby modulating gene expression. Key transcription factor targets include:
-
ATF2 (Activating Transcription Factor 2): Phosphorylation of ATF2 enhances its transcriptional activity.
-
MEF2 (Myocyte Enhancer Factor 2): Involved in cell differentiation.
-
p53: A critical tumor suppressor protein.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The p38 pathway can influence NF-κB activity, a key regulator of inflammation and cell survival.
The activation of these downstream targets culminates in a variety of cellular responses, including the production of pro-inflammatory cytokines like TNF-α and IL-6, cell cycle arrest, apoptosis, and cellular differentiation.
The p38 MAPK Signaling Pathway in Disease
The central role of the p38 MAPK pathway in inflammation and other stress responses means its dysregulation is a hallmark of many diseases.
-
Inflammatory Diseases: Chronic activation of the p38 pathway is a key driver of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
-
Cancer: The role of p38 MAPK in cancer is complex and context-dependent. It can act as a tumor suppressor by promoting apoptosis and cell cycle arrest. Conversely, in some cancers, it can promote cell survival and metastasis.
-
Neurodegenerative Diseases: The p38 MAPK pathway is implicated in the neuroinflammatory processes associated with diseases like Alzheimer's.
Quantitative Data on p38 MAPK Interactions
Inhibitor Potency (IC50 Values)
A significant effort has been made to develop small molecule inhibitors of p38 MAPK for therapeutic purposes. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).
| Inhibitor | Target Isoform(s) | IC50 | Cell Line/Assay Condition |
| Adezmapimod (SB203580) | p38α | 0.3-0.5 µM | THP-1 cells |
| SB202190 | p38α/β | 50 nM/100 nM | Cell-free assays |
| Skepinone-L | p38α | 5 nM | Not specified |
| TAK-715 | p38α | 7.1 nM | Cell-free assay |
| Pamapimod (R-1503) | p38α / p38β | 0.014 µM / 0.48 µM | Enzymatic assay |
| Pexmetinib | p38 MAPK / Tie-2 | 4 nM / 18 nM | HEK-293 cells |
| Doramapimod (BIRB 796) | p38α / p38β / p38γ / p38δ | 38 nM / 65 nM / 200 nM / 520 nM | Not specified |
| p38 MAP Kinase Inhibitor III | p38 MAPK | 0.9 µM | Not specified |
Note: IC50 values can vary depending on the specific assay conditions.
Protein-Protein Interaction Affinities (Kd Values)
The affinity of protein-protein interactions within the pathway can be quantified by the dissociation constant (Kd). A lower Kd value indicates a stronger binding affinity.
| Interacting Proteins | Method | Dissociation Constant (Kd) |
| p38 and MKK6 KIM motif peptide | Isothermal Titration Calorimetry (ITC) | 7 ± 2 µM |
Experimental Protocols
Studying the p38 MAPK pathway involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Western Blot Analysis of p38 MAPK Activation
This protocol is used to detect the total and phosphorylated (activated) forms of p38 MAPK.
1. Cell Culture and Treatment: a. Culture cells to 80-90% confluency. b. Treat cells with an appropriate stimulus (e.g., 10 µg/mL anisomycin for 30 minutes) to activate the p38 MAPK pathway. Include an untreated control.
2. Cell Lysis: a. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add ice-cold cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.
4. Sample Preparation and SDS-PAGE: a. Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes. b. Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
5. Protein Transfer: a. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
6. Immunoblotting: a. Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. To detect total p38 MAPK, strip the membrane and re-probe with a primary antibody for total p38 MAPK, or run a parallel gel.
7. Detection: a. Detect the signal using a chemiluminescent substrate and an imaging system. b. Quantify band intensities using densitometry software.
Immunoprecipitation of p38 MAPK
This protocol is used to isolate p38 MAPK from a cell lysate.
1. Cell Lysate Preparation: a. Prepare cell lysates as described in the Western Blot protocol.
2. Pre-clearing the Lysate: a. Add Protein A/G agarose beads to the cell lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding. b. Centrifuge and transfer the supernatant to a fresh tube.
3. Immunoprecipitation: a. Add a primary antibody specific for p38 MAPK to the pre-cleared lysate. b. Incubate with gentle rotation for 2-4 hours at 4°C. c. Add Protein A/G agarose beads and continue to rotate for an additional 1-2 hours at 4°C.
4. Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads three times with ice-cold lysis buffer.
5. Elution: a. Resuspend the beads in Laemmli sample buffer and boil for 5 minutes to elute the protein. b. The eluted protein can be analyzed by Western blotting.
In Vitro Kinase Assay for p38 MAPK
This assay measures the enzymatic activity of p38 MAPK.
1. Immunoprecipitation of p38 MAPK: a. Immunoprecipitate p38 MAPK from cell lysates as described above.
2. Kinase Reaction: a. Wash the immunoprecipitated beads twice with kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2). b. Resuspend the beads in kinase assay buffer containing a known substrate (e.g., recombinant ATF2 protein) and ATP. c. Incubate the reaction mixture for 30 minutes at 30°C.
3. Termination and Detection: a. Terminate the reaction by adding Laemmli sample buffer and boiling for 5 minutes. b. Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody for the substrate (e.g., anti-phospho-ATF2).
siRNA-Mediated Knockdown of p38 MAPK
This protocol is used to specifically inhibit the expression of p38 MAPK.
1. Cell Seeding: a. Seed cells in a 6-well plate at a density that will result in 50-60% confluency at the time of transfection.
2. Transfection: a. Prepare a mixture of siRNA targeting p38 MAPK and a suitable transfection reagent in serum-free medium according to the manufacturer's instructions. b. Add the siRNA-transfection reagent complex to the cells. c. Incubate for 48-72 hours.
3. Validation of Knockdown: a. Harvest the cells and prepare lysates. b. Analyze the expression of p38 MAPK by Western blotting to confirm successful knockdown.
Luciferase Reporter Assay for Downstream Transcription Factor Activity
This assay is used to measure the transcriptional activity of downstream targets of the p38 MAPK pathway, such as those regulated by Serum Response Element (SRE) or NF-κB.
1. Plasmid Transfection: a. Co-transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of a specific response element (e.g., SRE or NF-κB) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
2. Cell Treatment: a. After 24 hours of transfection, treat the cells with stimuli to activate the p38 MAPK pathway, or with inhibitors to block it.
3. Cell Lysis and Luciferase Assay: a. Lyse the cells using a passive lysis buffer. b. Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Visualizations
p38 MAPK Signaling Pathway Diagram
Caption: The p38 MAPK signaling cascade.
Experimental Workflow for Western Blotting
Caption: Workflow for Western blot analysis.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for in vitro kinase assay.
Conclusion
The p38 MAPK signaling pathway is a complex and highly regulated network that is fundamental to cellular homeostasis and the response to stress. Its intricate involvement in a wide range of physiological and pathological processes underscores its importance as a subject of intense research and a promising target for the development of novel therapeutics. This guide provides a comprehensive overview of the p38 MAPK pathway, along with detailed experimental protocols and quantitative data, to aid researchers and drug development professionals in their efforts to further elucidate the intricacies of this critical signaling cascade and harness its therapeutic potential.
References
The Biological Activity of Org 48762-0: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org 48762-0 is a potent and selective, orally bioavailable small molecule inhibitor of p38 mitogen-activated protein (MAP) kinases, specifically targeting the α and β isoforms.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanism of action and experimental workflows. The primary mechanism of action for this compound is the inhibition of the p38 MAPK signaling cascade, which plays a crucial role in the production of pro-inflammatory cytokines.[3] By inhibiting p38α and p38β, this compound effectively reduces the release of key inflammatory mediators such as tumor necrosis factor-alpha (TNFα), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3] This activity profile suggests its therapeutic potential in inflammatory conditions, such as rheumatoid arthritis.
Core Biological Activity: Quantitative Data Summary
The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.
| Parameter | Value (EC50/IC50) | Assay System | Reference |
| p38α Kinase Inhibition | 0.1 µM (EC50) | Enzyme Activity IMAP Assay | |
| LPS-induced TNFα Release | 0.06 µM (EC50) | Human Peripheral Blood Mononuclear Cells (PBMCs) | |
| Stress-induced MK2 Translocation | 0.69 µM (EC50) | Cellular Assay |
Table 1: Potency of this compound
| Kinase | % Inhibition at 10 µM | Assay System | Reference |
| p38α | High | Kinase Profiling Assay | |
| p38β | High | Kinase Profiling Assay | |
| Other Kinases (panel of 48) | Low | Kinase Profiling Assay |
Table 2: Selectivity of this compound
Mechanism of Action: p38 MAPK Signaling Pathway
This compound exerts its anti-inflammatory effects by directly inhibiting the p38 MAP kinase. The p38 MAPK signaling pathway is a key cascade in the cellular response to external and internal stresses, including inflammatory stimuli. Upon activation by upstream kinases (MKK3/6), p38 phosphorylates and activates a range of downstream targets, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines. This compound, by binding to and inhibiting p38α and p38β, blocks this downstream signaling, thereby reducing the inflammatory response.
Caption: p38 MAPK Signaling Pathway Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound's biological activity.
In Vitro p38α Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of p38α kinase.
Methodology:
-
Assay Format: A common method is a filter-binding assay using a radioactive isotope or a fluorescence-based assay such as the IMAP (Immobilized Metal Affinity for Phosphochemicals) assay.
-
Reagents:
-
Recombinant human p38α kinase.
-
A specific peptide substrate for p38α (e.g., a derivative of MEF2A).
-
ATP (radiolabeled with ³³P or unlabeled, depending on the assay format).
-
This compound at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
The p38α kinase, peptide substrate, and varying concentrations of this compound are pre-incubated in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped.
-
The amount of phosphorylated substrate is quantified. In a filter-binding assay, this involves capturing the phosphorylated peptide on a filter and measuring radioactivity. In an IMAP assay, the phosphorylated peptide binds to nanoparticles, and the resulting change in fluorescence polarization is measured.
-
The EC50 value is calculated from the dose-response curve of this compound concentration versus kinase activity.
-
Caption: Workflow for In Vitro p38α Kinase Inhibition Assay.
LPS-Induced TNFα Release in Human PBMCs
Objective: To assess the functional activity of this compound in a cellular context by measuring its effect on the production of a key pro-inflammatory cytokine.
Methodology:
-
Cell Source: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy human donors.
-
Reagents:
-
Isolated human PBMCs.
-
Lipopolysaccharide (LPS).
-
This compound at various concentrations.
-
Cell culture medium.
-
ELISA kit for human TNFα.
-
-
Procedure:
-
PBMCs are plated in a multi-well plate.
-
The cells are pre-treated with various concentrations of this compound for a short period (e.g., 30 minutes).
-
LPS is added to the wells to stimulate the cells.
-
The plate is incubated for a specified time (e.g., 4-18 hours) to allow for cytokine production and release into the supernatant.
-
The cell culture supernatant is collected.
-
The concentration of TNFα in the supernatant is measured using a specific ELISA kit according to the manufacturer's instructions.
-
The EC50 value for the inhibition of TNFα release is determined from the dose-response curve.
-
Caption: Workflow for LPS-Induced TNFα Release Assay in PBMCs.
In Vivo Murine Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical animal model of rheumatoid arthritis.
Methodology:
-
Animal Model: DBA/1 mice are typically used as they are susceptible to CIA.
-
Induction of Arthritis:
-
An initial immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) is administered.
-
A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is given approximately 21 days later.
-
-
Treatment:
-
Once arthritis is established, mice are randomized into treatment groups.
-
This compound is administered orally on a daily basis.
-
A vehicle control group and potentially a positive control group (e.g., a known anti-arthritic agent) are included.
-
-
Assessment of Arthritis:
-
Clinical Scoring: Arthritis severity is monitored regularly by visually scoring each paw for signs of inflammation (redness, swelling).
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with hematoxylin and eosin) to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Radiological Analysis: X-rays of the joints can be taken to evaluate bone and joint damage.
-
-
Data Analysis: The clinical scores, histopathological scores, and radiological scores are compared between the treatment and control groups to determine the efficacy of this compound.
Conclusion
This compound is a selective and potent inhibitor of p38α and p38β MAP kinases. Its biological activity is characterized by the effective suppression of pro-inflammatory cytokine production in vitro and the amelioration of disease in a preclinical model of rheumatoid arthritis. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and similar p38 MAPK inhibitors.
References
- 1. A potent and selective p38 inhibitor protects against bone damage in murine collagen-induced arthritis: a comparison with neutralization of mouse TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of p38 Inhibitors in Inflammation Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a cornerstone of the cellular response to inflammatory stimuli and environmental stress. Its activation triggers a cascade of events leading to the production of pro-inflammatory cytokines and other mediators, making it a critical therapeutic target for a multitude of inflammatory diseases. This technical guide provides an in-depth exploration of the role of p38 inhibitors in inflammation research, detailing their mechanism of action, summarizing key quantitative data, providing comprehensive experimental protocols, and visualizing the intricate signaling networks.
The p38 MAPK Signaling Pathway in Inflammation
The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[1] Of these, p38α is the most extensively studied and is considered the primary isoform involved in the inflammatory response.[1] The activation of p38 is a tightly regulated process initiated by a variety of extracellular stimuli, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS).[2]
This activation occurs through a three-tiered kinase cascade. Upstream MAP kinase kinases kinases (MAP3Ks), such as TAK1 and ASK1, phosphorylate and activate MAP kinase kinases (MAP2Ks), primarily MKK3 and MKK6. MKK3 and MKK6 then dually phosphorylate a conserved Thr-Gly-Tyr (TGY) motif in the activation loop of p38, leading to its activation. An alternative, MKK-independent activation mechanism involves the binding of TAB1 (TAK1-binding protein 1) directly to p38α, which promotes its autophosphorylation.
Once activated, p38 MAPK phosphorylates a diverse array of downstream substrates, including other protein kinases and transcription factors. Key downstream effectors in the inflammatory process include MAPK-activated protein kinase 2 (MK2) and mitogen- and stress-activated kinases 1/2 (MSK1/2). The activation of these downstream kinases, along with transcription factors such as ATF2, CREB, and NF-κB, ultimately leads to the increased transcription and translation of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) that drive the inflammatory response.
Mechanism of Action of p38 Inhibitors
p38 inhibitors are small molecule compounds designed to block the activity of the p38 MAPK enzyme. The majority of these inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. By inhibiting p38 MAPK, these compounds effectively block the signaling cascade that leads to the production of pro-inflammatory cytokines and other inflammatory mediators. This makes them valuable tools for studying the role of the p38 pathway in inflammation and as potential therapeutic agents for inflammatory diseases.
Quantitative Data on p38 Inhibitors
The following tables summarize key quantitative data for a selection of p38 inhibitors, including their inhibitory concentrations (IC50) against p38 isoforms and their effects on cytokine production in various experimental models.
Table 1: IC50 Values of Selected p38 MAPK Inhibitors
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Reference |
| SCIO-469 | 9 | - | >1000 | >1000 | |
| VX-745 | 14 | 0.48 | - | - | |
| BIRB-796 | - | - | - | - | |
| SD-0006 | Potent and selective for p38α/β | - | Inactive | Inactive | |
| p38 MAP Kinase Inhibitor III | 900 | - | - | - | |
| Compound 10 | 3370 | - | - | - | |
| Compound 3i | - | - | - | - | |
| Compound 9c | - | - | - | - | |
| Compound 26 | 146.2 | - | - | - |
Note: '-' indicates data not available in the cited sources.
Table 2: Effect of p38 Inhibitors on Cytokine Production
| Inhibitor | Cell Type/Model | Stimulus | Cytokine Measured | Inhibition | Reference |
| SCIO-469 | Human whole blood | LPS | TNF-α | IC50 = 300 nM | |
| RPR-200765A | Mononuclear phagocytes | LPS | TNF-α | Potent inhibitor | |
| SB203580 | Rheumatoid synovial tissue cells | - | TNF-α, IL-10 | Substantial decrease | |
| SD-282 | Human lung macrophages | LPS | TNF-α | Maximal inhibition at 10 μM | |
| SB239063 | Human lung macrophages | LPS | TNF-α | Significant reduction | |
| p38 MAP Kinase Inhibitor III | - | - | IL-1β | IC50 = 0.37 μM | |
| p38 MAP Kinase Inhibitor III | - | - | TNF-α | IC50 = 0.044 μM | |
| VX-702 | Rheumatoid Arthritis Patients | - | CRP, sTNFR p55, SAA | Transient reduction | |
| PH-797804 | COPD Patients | - | - | Improvement in lung function | |
| MW01-2-069A-SRM | Alzheimer's disease mouse model | Aβ | Proinflammatory cytokines | Attenuation |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of p38 inhibitor activity. The following sections provide step-by-step protocols for common assays used in inflammation studies.
In Vitro p38 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of p38 MAPK.
Materials:
-
Recombinant active p38α kinase
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., ATF2)
-
ATP
-
Test inhibitor
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, the test inhibitor (or vehicle control), and the recombinant p38 MAPK enzyme.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF2) and ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™, which generates a luminescent signal proportional to kinase activity.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot for Phosphorylated p38
This technique is used to determine the activation state of p38 MAPK within cells by detecting its phosphorylation.
Materials:
-
Cell culture reagents
-
Test inhibitor
-
Stimulating agent (e.g., LPS, anisomycin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-p38 and anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time.
-
Stimulate the cells with a p38 activator (e.g., LPS) for a defined period.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 (p-p38) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total p38 as a loading control.
ELISA for Cytokine Measurement
An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines (e.g., TNF-α) in biological samples.
Materials:
-
Cell culture supernatants or other biological samples
-
Human TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Wash buffer
-
Assay diluent
-
Stop solution
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples (e.g., cell culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody, incubating for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP, incubating for 20-30 minutes at room temperature.
-
Wash the plate and add the TMB substrate solution, incubating in the dark until a color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for evaluating p38 inhibitors and the logical relationship of their mechanism of action.
Conclusion
p38 MAPK inhibitors represent a critical class of pharmacological tools for dissecting the complexities of inflammatory signaling and hold significant promise as therapeutic agents. Their ability to potently and selectively block the production of key inflammatory mediators has been demonstrated in a wide range of preclinical models. While clinical development has faced challenges, the continued investigation into the nuanced roles of different p38 isoforms and the development of next-generation inhibitors offer hope for the future treatment of chronic inflammatory diseases. This guide provides a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of p38 MAPK inhibition.
References
Kinase Selectivity Profile of Org 48762-0: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org 48762-0, also known as UR13870, is a potent, orally bioavailable, and highly selective small-molecule inhibitor of p38 mitogen-activated protein kinases (MAPKs), specifically targeting the α and β isoforms.[1][2][3] This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, detailing its inhibitory activity, the experimental methodologies used for its characterization, and the key signaling pathways it modulates. The information presented is intended to support further research and development efforts in therapeutic areas where p38 MAPK signaling is a critical driver of pathology, such as rheumatoid arthritis and other inflammatory diseases.
Introduction
The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1] They are key components of signaling cascades that regulate the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Consequently, inhibitors of p38 MAPK, particularly the ubiquitously expressed p38α isoform, have been pursued as promising therapeutic agents for a range of inflammatory conditions. This compound has emerged as a valuable research tool and potential therapeutic candidate due to its high potency and exceptional selectivity for p38α and p38β kinases.
Kinase Selectivity Profile
This compound demonstrates potent inhibition of p38α kinase with a high degree of selectivity over other kinases. Its pharmacological activity has been characterized through various biochemical and cellular assays.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary targets has been determined using enzymatic and cell-based assays. The key quantitative data are summarized in the table below.
| Target | Assay Type | Parameter | Value (µM) | Reference |
| p38α Kinase | Enzyme Activity (IMAP) | EC50 | 0.10 ± 0.01 | |
| p38α/β Kinase | Cellular (MK2 Translocation) | EC50 | 0.69 ± 0.12 | |
| TNFα Release | Cellular (LPS-stimulated PBMCs) | EC50 | 0.06 |
Kinase Selectivity Panel
The selectivity of this compound was assessed against a panel of 50 human kinases. At a concentration of 10 µM, this compound exhibited potent inhibition of p38α and p38β. For the remaining 48 kinases in the panel, less than 25% inhibition was observed, demonstrating the high selectivity of the compound. This selectivity profile is a significant advantage, as off-target kinase inhibition can lead to undesirable side effects. The panel included key kinases from various families, such as c-Jun N-terminal kinases (JNKs), c-RAF, transforming growth factor-β-activated kinase-1 (TAK1), and IκB kinase (IKK) α/β.
Signaling Pathway Modulation
This compound exerts its biological effects by inhibiting the p38 MAPK signaling cascade. This pathway is a critical regulator of inflammatory responses.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade that is activated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress. Activation of the pathway leads to the phosphorylation and activation of downstream substrates, including other kinases and transcription factors, which in turn regulate the expression of numerous genes involved in inflammation and apoptosis.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
p38α Kinase Activity Assay (IMAP)
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of p38α kinase using the Immobilized Metal Ion Affinity-based Fluorescence Polarization (IMAP) technology.
Methodology:
-
Reagent Preparation: All reagents are prepared in a suitable kinase buffer (e.g., Tris-HCl, MgCl2, DTT, BSA). A fluorescently labeled peptide substrate for p38α is used.
-
Compound Dispensing: Serial dilutions of this compound are dispensed into the wells of a microplate.
-
Enzyme Addition: A solution containing purified recombinant human p38α kinase is added to each well.
-
Pre-incubation: The plate is incubated for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
Reaction Incubation: The plate is incubated for a defined period (e.g., 60-90 minutes) at room temperature to allow for substrate phosphorylation.
-
Reaction Termination and Detection: The IMAP binding reagent, which contains nanoparticles coated with trivalent metal ions that bind to the phosphate group of the phosphorylated substrate, is added to stop the reaction.
-
Fluorescence Polarization Reading: The binding of the phosphorylated, fluorescently labeled substrate to the large nanoparticles slows its molecular rotation, leading to an increase in fluorescence polarization. The plate is read on a suitable fluorescence polarization reader.
-
Data Analysis: The fluorescence polarization values are plotted against the concentration of this compound, and the EC50 value is calculated using a non-linear regression model.
LPS-Induced TNFα Release in Human PBMCs
This cellular assay measures the ability of this compound to inhibit the production and release of TNF-α from human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Methodology:
-
PBMC Isolation: PBMCs are isolated from whole blood from healthy donors using standard density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Plating: The isolated PBMCs are washed, counted, and plated in a 96-well cell culture plate at a predetermined density (e.g., 2 x 10^5 cells/well).
-
Compound Treatment: The cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 30-60 minutes).
-
LPS Stimulation: The cells are then stimulated with an optimal concentration of LPS (e.g., 10-100 ng/mL) to induce TNF-α production.
-
Incubation: The plates are incubated for a period of 4 to 24 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatants is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of TNF-α release is calculated for each concentration of this compound, and the EC50 value is determined by plotting the inhibition percentage against the compound concentration.
Conclusion
This compound is a potent and highly selective inhibitor of p38α and p38β kinases. Its well-defined kinase selectivity profile, coupled with its demonstrated efficacy in cellular models of inflammation, underscores its value as a research tool for investigating the roles of p38 MAPK in health and disease. The detailed methodologies provided in this guide are intended to facilitate the replication and extension of these findings, thereby supporting the ongoing exploration of p38 MAPK inhibitors for therapeutic applications.
References
In-Depth Technical Guide: p38α and p38β Kinase Inhibition by Org 48762-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory action of Org 48762-0 on p38α and p38β kinases. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent and selective, orally active inhibitor of p38 mitogen-activated protein (MAP) kinases, specifically targeting the α and β isoforms.[1][2] The p38 MAP kinase pathway is a critical signaling cascade involved in cellular responses to stress and inflammation, playing a key role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[1] As such, inhibitors of p38 kinase are of significant interest for the therapeutic intervention in inflammatory diseases like rheumatoid arthritis.[1][2] this compound has demonstrated a high degree of kinase selectivity for p38α and p38β, making it a valuable tool for studying the roles of these specific isoforms and a potential candidate for drug development.
Quantitative Inhibition Data
The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Biochemical Inhibition of p38 Kinases by this compound
| Target Kinase | Assay Type | Parameter | Value (µM) | Reference |
| p38α | IMAP | EC50 | 0.10 ± 0.01 | |
| p38β | Kinase Profiling | % Inhibition | Potent Inhibition (>100-fold selective vs. 48 other kinases) |
Table 2: Cellular Activity of this compound
| Cellular Assay | Cell Type | Stimulus | Parameter | Value (µM) | Reference |
| TNFα Release Inhibition | Human PBMCs | LPS | EC50 | 0.06 ± 0.01 | |
| MK2 Translocation Inhibition | BHK-ps1362cl. 15B-FS | Anisomycin | EC50 | 0.69 ± 0.12 |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of p38α and p38β. This prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the inflammatory signal.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
p38α Kinase Inhibition Assay (IMAP)
The inhibitory potency of this compound on p38α kinase was determined using an Immobilized Metal Ion Affinity-Based Fluorescence Polarization (IMAP) assay. This is a non-radioactive, homogeneous assay that detects kinase-induced phosphorylation of a fluorescently labeled substrate.
Principle: A fluorescently labeled peptide substrate is phosphorylated by p38α. The IMAP binding reagent, which consists of nanoparticles with high affinity for phosphate groups, binds to the phosphorylated substrate. This binding event leads to a decrease in the rotational speed of the small fluorescent substrate, resulting in an increase in its fluorescence polarization. The degree of polarization is directly proportional to the extent of phosphorylation, and thus, the kinase activity.
Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and create a dilution series in the appropriate assay buffer.
-
Dilute the p38α enzyme and the fluorescently labeled peptide substrate to their final concentrations in the kinase reaction buffer.
-
Prepare the ATP solution to the desired final concentration (e.g., 100 µM).
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted this compound or vehicle control.
-
Add the p38α enzyme to each well.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding the IMAP Binding Reagent.
-
Incubate the plate at room temperature to allow for the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Normalize the data to the enzyme activity in the absence of the inhibitor.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Inhibition of LPS-Induced TNFα Release in Human PBMCs
This cellular assay quantifies the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNFα in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on PBMCs, leading to the activation of the p38 MAPK pathway and subsequent production and release of TNFα. This compound, by inhibiting p38, is expected to reduce this TNFα release.
Workflow:
Detailed Methodology:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with sterile PBS and resuspend in complete RPMI-1640 medium.
-
-
Cell Plating and Treatment:
-
Plate the PBMCs in a 96-well plate at a density of 1 x 106 cells/ml.
-
Add serial dilutions of this compound or vehicle control to the wells and pre-incubate for 30 minutes at 37°C in a 5% CO2 incubator.
-
-
LPS Stimulation:
-
Add LPS to a final concentration of 100 ng/mL to stimulate TNFα production.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
TNFα Quantification:
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of TNFα in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the TNFα levels to those obtained in the absence of the inhibitor.
-
Plot the normalized data against the logarithm of the inhibitor concentration and determine the EC50 value using a sigmoidal dose-response curve.
-
Inhibition of MK2 Translocation
This assay measures the functional inhibition of the p38 kinase pathway by observing the cellular localization of MAPK-activated protein kinase 2 (MK2), a direct downstream substrate of p38.
Principle: In resting cells, MK2 is located in the nucleus. Upon activation by stress stimuli (e.g., anisomycin), p38α/β phosphorylates MK2, leading to its translocation from the nucleus to the cytoplasm. Inhibition of p38 by this compound will prevent this translocation, causing MK2 to remain in the nucleus. The assay utilizes a cell line (BHK-ps1362cl. 15B-FS) that overexpresses a green fluorescent protein (GFP)-MK2 fusion protein, allowing for the visualization of MK2 localization by fluorescence microscopy.
Workflow:
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture BHK-ps1362cl. 15B-FS cells expressing GFP-MK2 in appropriate growth medium.
-
Plate the cells in a 96-well imaging plate and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with a range of concentrations of this compound for a specified pre-incubation time.
-
Induce MK2 translocation by adding a stress stimulus such as anisomycin.
-
Incubate for a period sufficient to induce translocation in control cells (e.g., 30 minutes).
-
-
Cell Fixation and Staining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cell nuclei with a fluorescent nuclear stain (e.g., DAPI or Hoechst).
-
-
Imaging and Analysis:
-
Acquire images of the GFP and nuclear stain channels using a high-content imaging system.
-
Use image analysis software to quantify the ratio of nuclear to cytoplasmic GFP fluorescence intensity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of translocation for each concentration of this compound.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Conclusion
This compound is a potent and highly selective inhibitor of p38α and p38β kinases. Its ability to effectively block the p38 signaling pathway in cellular systems, as demonstrated by the inhibition of TNFα release and MK2 translocation, underscores its potential as a therapeutic agent for inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and in the broader field of p38 MAP kinase research.
References
An In-Depth Technical Guide to Early-Stage Research Involving Org 48762-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research and preclinical evaluation of Org 48762-0, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the core knowledge required to understand the compound's mechanism of action, pharmacological profile, and its therapeutic potential in inflammatory diseases, particularly rheumatoid arthritis.
Core Compound Properties and Mechanism of Action
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for p38α kinase, a key enzyme in the intracellular signaling cascade that regulates the production of pro-inflammatory cytokines.[1][2] By inhibiting p38α, this compound effectively reduces the release of critical inflammatory mediators such as tumor necrosis factor-alpha (TNFα), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] The compound exhibits a high degree of selectivity for p38α and p38β kinases over a broad range of other human kinases, minimizing off-target effects.[1]
Signaling Pathway
The p38 MAPK signaling pathway is activated by various extracellular stimuli, including inflammatory cytokines and cellular stress. This activation leads to a cascade of phosphorylation events, culminating in the activation of downstream targets that regulate the expression of inflammatory genes. This compound acts by binding to the ATP-binding pocket of p38α kinase, preventing its activation and the subsequent phosphorylation of downstream substrates like MAPKAPK-2 (MK2).[3] This blockade ultimately leads to a reduction in the production of pro-inflammatory cytokines.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | Parameter | This compound | SB203580 (Reference) |
| p38α Kinase Activity Assay (IMAP) | p38α kinase | EC50 | 0.10 ± 0.01 µM | 0.10 ± 0.01 µM |
| LPS-induced TNFα Release | Human PBMCs | EC50 | 0.06 ± 0.01 µM | 0.28 ± 0.07 µM |
| Anisomycin-induced MK2 Translocation | BHK-ps1362cl.15B-FS cells | EC50 | 0.69 ± 0.12 µM | 4.67 ± 0.29 µM |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route of Administration | Dose | Value |
| Oral Bioavailability | Oral | 4.0 mg/kg | 85% |
| Volume of Distribution (Vss) | Intravenous | 1.6 mg/kg | 50.0 ml/kg |
| Clearance (CL) | Intravenous | 1.6 mg/kg | 9.0 ml/h/kg |
| Mean Residence Time | Intravenous | 1.6 mg/kg | 5.3 h |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the early-stage research of this compound.
p38α Kinase Activity Assay (IMAP)
This assay quantifies the inhibitory potency of compounds against p38α kinase using the Immobilized Metal Ion Affinity-based Fluorescence Polarization (IMAP) technology.
Materials:
-
Recombinant human p38α kinase
-
Fluorescently labeled peptide substrate (e.g., FAM-labeled ATF-2 peptide)
-
ATP
-
IMAP binding reagent
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplates
-
Fluorescence polarization plate reader
Protocol:
-
Prepare serial dilutions of this compound and the reference compound in assay buffer.
-
In a 384-well plate, add the p38α kinase enzyme to each well.
-
Add the compound dilutions to the respective wells.
-
Initiate the kinase reaction by adding a mixture of the fluorescently labeled substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding the IMAP binding reagent.
-
Incubate for an additional period to allow for binding of the phosphorylated substrate to the IMAP reagent.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the EC50 values by fitting the data to a dose-response curve.
LPS-Induced TNFα Release in Human Peripheral Blood Mononuclear Cells (PBMCs)
This cellular assay measures the ability of a compound to inhibit the production of TNFα from immune cells stimulated with lipopolysaccharide (LPS).
Materials:
-
Human PBMCs, isolated from healthy donors
-
RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and reference compound
-
96-well cell culture plates
-
Human TNFα ELISA kit
Protocol:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend the cells in complete RPMI-1640 medium and determine the cell concentration.
-
Seed the PBMCs into a 96-well plate at a density of approximately 2 x 10^5 cells/well.
-
Prepare serial dilutions of this compound and the reference compound in culture medium.
-
Pre-incubate the cells with the compound dilutions for a specified time (e.g., 30 minutes).
-
Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the cell culture supernatants.
-
Quantify the concentration of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.
-
Calculate the EC50 values based on the inhibition of TNFα production.
Murine Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used in vivo model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulation for oral administration
-
Calipers for paw thickness measurement
Protocol:
-
Immunization:
-
Emulsify bovine type II collagen in CFA.
-
On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.
-
-
Booster:
-
On day 21, administer a booster injection of type II collagen emulsified in IFA.
-
-
Disease Assessment:
-
Monitor the mice daily for the onset and severity of arthritis, typically starting from day 21.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using calipers.
-
-
Treatment:
-
Once arthritis is established (e.g., clinical score ≥ 2), randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally at the desired dose (e.g., 5 or 25 mg/kg) once daily for a specified duration (e.g., 14 days).
-
-
Outcome Measures:
-
Continue to monitor clinical scores and paw thickness throughout the treatment period.
-
At the end of the study, collect paws for histological analysis to assess joint inflammation, cartilage damage, and bone erosion.
-
Conclusion
The early-stage research on this compound demonstrates its potential as a therapeutic agent for inflammatory diseases. Its potent and selective inhibition of p38α kinase translates to a significant reduction in the production of key pro-inflammatory cytokines in both in vitro and in vivo models. The favorable pharmacokinetic profile in mice supports its potential for oral administration. Further investigation in clinical settings is warranted to fully elucidate the therapeutic efficacy and safety of this compound in patients with conditions such as rheumatoid arthritis.
References
Methodological & Application
Application Notes and Protocols for Org 48762-0 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 48762-0 is a potent and selective inhibitor of p38α and p38β mitogen-activated protein (MAP) kinases.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in the development of therapeutics for inflammatory diseases such as rheumatoid arthritis.[2][3] this compound has demonstrated efficacy in cellular assays by reducing the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα), induced by lipopolysaccharide (LPS).
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and other potential p38 MAPK inhibitors. The included methodologies are for a p38α kinase activity assay, an LPS-induced TNFα release assay in peripheral blood mononuclear cells (PBMCs), and a stress-induced MAPK-activated protein kinase 2 (MK2) translocation assay.
Data Presentation
The following tables summarize the quantitative data for this compound in the described in vitro assays.
Table 1: this compound Activity in p38α Kinase IMAP Assay
| Compound | EC50 (µM) |
| This compound | 0.10 ± 0.01 |
| SB203580 (Reference) | 0.10 ± 0.01 |
Data represents the mean ± standard deviation from n=3 experiments.
Table 2: this compound Inhibition of LPS-Induced TNFα Release in Human PBMCs
| Compound | EC50 (µM) |
| This compound | 0.06 ± 0.01 |
| SB203580 (Reference) | 0.28 ± 0.07 |
Data represents the mean ± standard deviation from n=3 experiments.
Table 3: this compound Inhibition of Stress-Induced MK2 Translocation
| Compound | EC50 (µM) |
| This compound | 0.69 ± 0.12 |
| SB203580 (Reference) | 4.67 ± 0.29 |
Data represents the mean ± standard deviation from n=3 experiments.
Signaling Pathway
The following diagram illustrates the simplified p38 MAPK signaling pathway and the point of inhibition by this compound.
Experimental Protocols
p38α Kinase Activity Assay (IMAP-FP)
This protocol describes a biochemical assay to measure the direct inhibitory effect of this compound on p38α kinase activity using Immobilized Metal Affinity-based Fluorescence Polarization (IMAP-FP).
Experimental Workflow:
Materials:
-
Recombinant human p38α kinase
-
Fluorescently labeled peptide substrate (e.g., based on MEF2A)
-
ATP
-
Kinase reaction buffer
-
IMAP Progressive Binding System
-
This compound and reference compounds
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound and a reference inhibitor (e.g., SB203580) in the appropriate solvent (e.g., DMSO) and then dilute in kinase reaction buffer.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate. Include wells with vehicle control (e.g., DMSO).
-
Add the p38α kinase to the wells containing the compounds and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60-90 minutes) at room temperature.
-
Stop the reaction and initiate binding by adding the IMAP binding reagent.
-
Incubate for at least 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.
LPS-Induced TNFα Release Assay in Human PBMCs
This cell-based assay measures the ability of this compound to inhibit the production and release of TNFα from human PBMCs stimulated with LPS.
Experimental Workflow:
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium with 10% fetal bovine serum
-
Lipopolysaccharide (LPS)
-
This compound and reference compounds
-
96-well cell culture plates
-
Human TNFα ELISA kit
Procedure:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated PBMCs in complete RPMI-1640 medium and determine the cell concentration and viability.
-
Plate the PBMCs in a 96-well culture plate at a density of approximately 2 x 10^5 cells per well.
-
Prepare serial dilutions of this compound and a reference inhibitor in culture medium.
-
Pre-incubate the cells with the diluted compounds for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL. Include unstimulated control wells.
-
Incubate the plates for 4 to 18 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantify the concentration of TNFα in the supernatant using a commercial human TNFα ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNFα release for each compound concentration and determine the EC50 value.
Stress-Induced MK2 Translocation Assay
This high-content imaging assay measures the inhibition of the translocation of MK2, a downstream substrate of p38, from the nucleus to the cytoplasm upon cellular stress.
Experimental Workflow:
Materials:
-
U2OS cell line stably expressing a GFP-MK2 fusion protein
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stress-inducing agent (e.g., anisomycin or sorbitol)
-
This compound and reference compounds
-
96- or 384-well imaging plates
-
Formaldehyde or other suitable fixative
-
Nuclear counterstain (e.g., Hoechst 33342)
-
High-content imaging system and analysis software
Procedure:
-
Plate the GFP-MK2 expressing U2OS cells in imaging-compatible microplates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or a reference inhibitor for 30-60 minutes.
-
Induce cellular stress by adding a pre-determined concentration of a stressor like anisomycin or sorbitol.
-
Incubate for a short period (e.g., 20-40 minutes) to allow for MK2 translocation.
-
Fix the cells with formaldehyde, and then permeabilize if necessary.
-
Stain the nuclei with a fluorescent nuclear dye such as Hoechst 33342.
-
Acquire images of the GFP and nuclear channels using an automated high-content imaging system.
-
Use image analysis software to identify the nuclear and cytoplasmic compartments of each cell.
-
Quantify the mean fluorescence intensity of GFP-MK2 in both compartments.
-
Calculate the ratio of cytoplasmic to nuclear fluorescence intensity. An effective inhibitor will prevent the increase in this ratio upon stress induction.
-
Determine the EC50 value for the inhibition of MK2 translocation.
References
Application Notes and Protocols for Org 48762-0 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 48762-0 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, specifically targeting the p38α and p38β isoforms.[1] The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Its activation leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), making it a key target for the development of anti-inflammatory therapeutics. These application notes provide detailed protocols for utilizing this compound in cellular assays to investigate its inhibitory effects on the p38 MAPK pathway.
Data Presentation
The inhibitory activity of this compound has been quantified in various cellular and biochemical assays. The following table summarizes the key quantitative data for easy comparison.
| Assay Type | Target | Cell Line/System | Stimulus | EC50 / IC50 | Reference |
| Kinase Activity Assay | p38α | Biochemical | - | 0.10 ± 0.01 µM | [1] |
| TNF-α Release Assay | p38 MAPK | Human PBMCs | LPS | 0.06 ± 0.01 µM | [1] |
| MK2 Redistribution Assay | p38 MAPK | Cellular | Stress | 0.69 ± 0.12 µM |
Signaling Pathway
The p38 MAPK signaling cascade is initiated by various extracellular stimuli, including inflammatory cytokines and cellular stress. This leads to the activation of a tiered kinase cascade, culminating in the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases like MAPK-activated protein kinase 2 (MAPKAP-K2), leading to the production of inflammatory mediators. This compound exerts its effect by inhibiting the kinase activity of p38α and p38β.
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
LPS-Induced TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes how to measure the inhibitory effect of this compound on the production of TNF-α in human PBMCs stimulated with lipopolysaccharide (LPS).
Experimental Workflow:
Caption: Workflow for the LPS-induced TNF-α release assay.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Microplate reader
Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). The final DMSO concentration should not exceed 0.1%.
-
Pre-treatment: Add the diluted this compound or vehicle control (medium with DMSO) to the wells containing PBMCs and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Prepare a working solution of LPS in culture medium. Add the LPS solution to each well to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the collected supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control. Determine the EC50 value by fitting the data to a four-parameter logistic curve.
Western Blot Analysis of Phospho-p38 MAPK
This protocol is designed to confirm the mechanism of action of this compound by assessing its ability to inhibit the phosphorylation of p38 MAPK in a cellular context.
Experimental Workflow:
Caption: Workflow for Western blot analysis of p-p38 MAPK.
Materials:
-
This compound
-
THP-1 cells (or other suitable cell line)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Anisomycin or LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed THP-1 cells in 6-well plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with a p38 MAPK activator, such as Anisomycin (10 µg/mL) or LPS (1 µg/mL), for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE: Normalize the protein concentrations and separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After signal detection for p-p38, the membrane can be stripped and re-probed with an antibody against total p38 MAPK as a loading control.
-
-
Detection and Analysis: Add the chemiluminescent substrate and capture the image using an imaging system. Quantify the band intensities and calculate the ratio of phospho-p38 to total p38 for each treatment condition.
Conclusion
This compound is a valuable research tool for investigating the role of the p38 MAPK pathway in various cellular processes, particularly in inflammation. The protocols provided here offer a framework for characterizing the cellular activity of this compound and similar p38 MAPK inhibitors. Researchers should optimize these protocols for their specific cell types and experimental conditions to ensure reliable and reproducible results.
References
Application Notes and Protocols for Org 48762-0 Administration in a Murine Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Org 48762-0, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in a murine model of collagen-induced arthritis (CIA). The CIA model is a widely used preclinical model that shares immunological and pathological features with human rheumatoid arthritis (RA)[1][2][3][4].
Introduction
This compound is a selective inhibitor of p38α and p38β kinases[5]. The p38 MAPK signaling pathway plays a crucial role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β), which are key mediators in the pathogenesis of rheumatoid arthritis. By inhibiting p38 kinase, this compound can effectively reduce the release of these cytokines, thereby mitigating the inflammatory response and protecting against joint damage in arthritis models. Studies have demonstrated that oral administration of this compound exhibits drug-like pharmacokinetic properties in mice and can significantly inhibit the development of arthritis and protect against bone damage in the CIA model.
Data Presentation
The following tables summarize the pharmacokinetic properties and therapeutic efficacy of this compound in mice.
Table 1: Pharmacokinetic Profile of this compound in Male Balb/c Mice
| Parameter | Intravenous Administration (1.6 mg/kg) | Oral Administration (4.0 mg/kg) |
| Bioavailability | - | 85% |
| Volume of Distribution (Vss) | 50.0 ml/kg | - |
| Clearance (CL) | 9.0 ml/h/kg | - |
| Mean Residence Time | 5.3 h | - |
| Systemic Exposure | - | >1 µM for 24 h |
Table 2: Therapeutic Efficacy of this compound in Murine Collagen-Induced Arthritis
| Treatment Group | Dosage | Administration Route | Mean Arthritis Score Inhibition | Radiological Score of Knee and Ankle Joints |
| This compound | 5 mg/kg, daily | Oral (p.o.) | ~70% | Protection against bone damage (statistically significant) |
| Prednisolone | 1.5 mg/kg, daily | Oral (p.o.) | ~90% | Protection against bone damage |
| Anti-mTNFα Antibody | - | Intraperitoneal (i.p.), 3x/week | Equal inhibition to this compound | Protection against bone damage (not statistically significant) |
Experimental Protocols
I. Murine Collagen-Induced Arthritis (CIA) Model Protocol
This protocol is adapted for genetically susceptible mouse strains such as DBA/1J.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.05 M Acetic Acid
-
Anesthetic (e.g., Ketamine/Xylazine mixture)
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA).
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 0.1 mL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion by mixing the collagen solution with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Anesthetize the mice.
-
Administer a booster injection of 0.1 mL of the collagen-IFA emulsion intradermally at a different site near the base of the tail.
-
-
Monitoring and Scoring of Arthritis:
-
Begin monitoring the mice for signs of arthritis around day 26-35 after the primary immunization.
-
Clinically score each paw based on the degree of inflammation (swelling and erythema) on a scale of 0-4. The maximum score per mouse is 16.
-
Paw swelling can be measured using a caliper, and the change in thickness from baseline is recorded.
-
II. This compound Administration Protocol
This protocol is based on the therapeutic administration of this compound in the CIA model.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% dimethyl sulfoxide and 0.5% cremophore in 5% mannitol aqueous solution)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the vehicle to the desired concentration (e.g., for a 5 mg/kg dose).
-
-
Therapeutic Administration:
-
Initiate treatment upon the establishment of clinical signs of arthritis.
-
Administer this compound orally (p.o.) once daily for a period of 3 weeks.
-
A vehicle control group should be included in the experimental design.
-
-
Endpoint Analysis:
-
Continue to monitor and score arthritis development as described in the CIA protocol.
-
At the end of the treatment period, euthanize the animals and collect tissues for further analysis.
-
Radiological analysis of the knee and ankle joints can be performed to assess bone damage.
-
Histopathological analysis of the joints can be conducted to evaluate inflammation, cartilage destruction, and bone erosion.
-
Visualizations
Signaling Pathway of p38 MAPK in Inflammation
Caption: p38 MAPK signaling pathway in inflammation and its inhibition by this compound.
Experimental Workflow for this compound in Murine CIA Model
Caption: Experimental workflow for the therapeutic administration of this compound in the CIA model.
References
Application Notes and Protocols: Measuring the Efficacy of Org 48762-0 in an LPS-Induced TNFα Release Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for an in vitro lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) release assay to evaluate the efficacy of investigational compounds. As a case study, we focus on Org 48762-0, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor. Included are comprehensive experimental procedures for both murine macrophage cell lines (RAW 264.7) and primary human peripheral blood mononuclear cells (PBMCs), along with a detailed protocol for the quantification of TNFα by enzyme-linked immunosorbent assay (ELISA). Additionally, we present data on the inhibitory effects of this compound and provide diagrams of the relevant signaling pathway and experimental workflow.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. A key mediator in the inflammatory cascade is TNFα, a pro-inflammatory cytokine primarily produced by macrophages and monocytes in response to pathogens or tissue injury. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of TNFα production through the Toll-like receptor 4 (TLR4) signaling pathway. This pathway involves the activation of downstream signaling cascades, including the p38 MAPK pathway, which plays a crucial role in the transcriptional and translational regulation of TNFα.
The p38 MAPK pathway is a well-established therapeutic target for inflammatory diseases. This compound is a selective inhibitor of p38α and p38β kinases.[1][2] By inhibiting p38 MAPK, this compound is expected to reduce the production of TNFα. The LPS-induced TNFα release assay is a standard and robust in vitro model to assess the anti-inflammatory potential of compounds like this compound.
Signaling Pathway of LPS-Induced TNFα Production
LPS initiates a signaling cascade by binding to the TLR4 receptor complex on the surface of immune cells. This binding is facilitated by LPS-binding protein (LBP) and CD14. The activation of TLR4 leads to the recruitment of adaptor proteins, primarily MyD88 and TRIF, initiating two distinct downstream pathways. The MyD88-dependent pathway culminates in the activation of the transcription factor NF-κB and the p38 MAPK pathway. Both NF-κB and activated p38 are critical for the transcription and translation of the TNFα gene, leading to the synthesis and subsequent release of the TNFα protein.[3][4][5]
Caption: LPS-induced TNFα signaling pathway.
Experimental Protocols
The following protocols provide a framework for assessing the inhibitory effect of this compound on LPS-induced TNFα release.
Protocol 1: LPS-Induced TNFα Release in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O55:B5
-
This compound
-
96-well cell culture plates
-
TNFα ELISA kit (murine)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in complete DMEM. The next day, carefully remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for 1 hour at 37°C.
-
LPS Stimulation: Prepare a 2X working solution of LPS in complete DMEM. Add 100 µL of the LPS solution to each well to achieve a final concentration of 10-100 ng/mL. For the negative control wells, add 100 µL of medium without LPS.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant from each well for TNFα quantification. Store supernatants at -80°C if not analyzed immediately.
-
TNFα Quantification: Measure the concentration of TNFα in the supernatants using a murine TNFα ELISA kit, following the manufacturer's instructions.
Protocol 2: LPS-Induced TNFα Release in Human PBMCs
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Ficoll-Paque
-
Lipopolysaccharide (LPS) from E. coli O55:B5
-
This compound
-
96-well cell culture plates
-
TNFα ELISA kit (human)
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them into a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Pre-treatment: Add this compound at various concentrations to the wells. Include a vehicle control.
-
LPS Stimulation: Immediately after adding the compound, stimulate the cells with LPS at a final concentration of 2 ng/mL.
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. A 5-hour incubation is often sufficient to detect TNFα release.
-
Supernatant Collection: Centrifuge the plate and collect the supernatants as described in Protocol 1.
-
TNFα Quantification: Determine the TNFα concentration using a human TNFα ELISA kit according to the manufacturer's protocol.
Protocol 3: TNFα Quantification by ELISA
General Procedure (example):
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for TNFα overnight at 4°C.
-
Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate again and add the collected cell supernatants and a serial dilution of recombinant TNFα standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for TNFα. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards and calculate the concentration of TNFα in the samples.
Experimental Workflow
Caption: General experimental workflow.
Data Presentation
The inhibitory effect of this compound on LPS-induced TNFα release is typically quantified by determining the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
Table 1: Inhibitory Effect of this compound on LPS-Induced TNFα Release in Human PBMCs
| Compound | Cell Type | LPS Concentration | EC50 (µM) | Reference |
| This compound | Human PBMCs | Not Specified | 0.06 ± 0.01 |
Table 2: Representative Dose-Dependent Inhibition of TNFα Release by a p38 Inhibitor (Org 48775-0) in an ex vivo LPS-induced whole blood assay
| Compound Concentration | Percent Inhibition of TNFα Release |
| 30 mg (in vivo dose) | 42.3% |
| 70 mg (in vivo dose) | 53-80% |
| 150 mg (in vivo dose) | 77-92% |
| Data for Org 48775-0, a similar p38 inhibitor, is presented to illustrate a typical dose-response relationship. |
Conclusion
The LPS-induced TNFα release assay is a fundamental tool for evaluating the anti-inflammatory properties of compounds targeting the TLR4 signaling pathway. The detailed protocols provided herein for both RAW 264.7 cells and human PBMCs offer a robust framework for assessing the efficacy of inhibitors such as this compound. The data on this compound demonstrates its potent inhibition of TNFα release, consistent with its mechanism of action as a p38 MAPK inhibitor. These application notes and protocols serve as a valuable resource for researchers in the field of inflammation and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CD14/toll-like receptor 4 (TLR4) intracellular signalling complex [pfocr.wikipathways.org]
Application Notes and Protocols for Org 48762-0 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of Org 48762-0, a potent and selective p38α mitogen-activated protein kinase (MAPK) inhibitor, for in vivo mouse studies. This document includes detailed protocols for two key inflammatory models: Lipopolysaccharide (LPS)-induced endotoxemia and Collagen-Induced Arthritis (CIA). Additionally, it summarizes pharmacokinetic and pharmacodynamic data, and outlines the known signaling pathways involved. This guide is intended to assist researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is a small molecule inhibitor targeting the p38α MAPK signaling pathway.[1][2] The p38 MAPK pathway is a critical regulator of inflammatory responses, primarily through the post-transcriptional control of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β).[1][3][4] By inhibiting p38α kinase, this compound effectively reduces the production of these key inflammatory mediators, making it a promising candidate for the treatment of various inflammatory diseases. Preclinical studies in mice have demonstrated its efficacy in models of acute inflammation and rheumatoid arthritis.
Mechanism of Action: p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNFα, IL-1) and cellular stressors like lipopolysaccharide (LPS). Activation of upstream kinases leads to the dual phosphorylation and subsequent activation of p38 MAPK. Activated p38 then phosphorylates downstream substrates, most notably MAPK-activated protein kinase 2 (MK2). This phosphorylation event is crucial for the stabilization and translation of mRNAs encoding pro-inflammatory cytokines. This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of p38α, thereby preventing the downstream signaling events that lead to cytokine production.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo mouse studies.
Table 1: In Vitro Potency of this compound
| Assay | System | Parameter | Value |
| p38α Kinase Inhibition | Biochemical Assay | IC50 | 0.10 µM |
| LPS-induced TNFα Release | Human PBMCs | EC50 | 0.06 ± 0.01 µM |
| Stress-induced MK2 Translocation | Cellular Assay | EC50 | 0.69 ± 0.12 µM |
Table 2: Pharmacokinetic Parameters of this compound in Male Balb/c Mice
| Parameter | Intravenous (1.6 mg/kg) | Oral (4.0 mg/kg) |
| Bioavailability | - | 85% |
| Volume of Distribution (Vss) | 50.0 ml/kg | - |
| Clearance (CL) | 9.0 ml/h/kg | - |
| Mean Residence Time | 5.3 h | - |
| Systemic Exposure (>1 µM) | - | Sustained for 24 h |
Table 3: In Vivo Efficacy of this compound in Mouse Models
| Model | Mouse Strain | Dosage | Effect |
| LPS-induced Endotoxemia | Female Balb/c | 3 mg/kg (oral) | ~90% inhibition of LPS-induced TNFα production |
| Collagen-Induced Arthritis | Not Specified | 5 mg/kg (oral, daily) | 49% improvement in clinical arthritis score; 52% improvement in radiological score |
| Collagen-Induced Arthritis | Not Specified | 25 mg/kg (oral, daily) | 70% improvement in clinical arthritis score; 63% improvement in radiological score |
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model is used to evaluate the acute anti-inflammatory effects of this compound.
Materials:
-
This compound
-
Vehicle: 0.5% gelatin/5% mannitol in sterile water
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, endotoxin-free saline
-
Female Balb/c mice (7-8 weeks old)
-
Gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
ELISA kit for mouse TNFα
Procedure:
-
Preparation of this compound Formulation:
-
Prepare the vehicle by dissolving 0.5 g of gelatin and 5 g of mannitol in 100 mL of sterile water. Warm gently to dissolve the gelatin completely and then cool to room temperature.
-
Suspend this compound in the vehicle to the desired concentration (e.g., for a 3 mg/kg dose in a 20 g mouse with a 10 mL/kg dosing volume, the concentration would be 0.3 mg/mL). Ensure a stable and homogeneous suspension.
-
-
Animal Dosing:
-
Acclimatize female Balb/c mice for at least one week before the experiment.
-
Administer this compound or vehicle orally via gavage at the desired dose (e.g., 3 mg/kg).
-
-
Induction of Endotoxemia:
-
One hour after treatment with this compound or vehicle, intraperitoneally challenge the mice with LPS dissolved in sterile saline.
-
-
Sample Collection and Analysis:
-
At a predetermined time point post-LPS challenge (typically 1.5-2 hours), collect blood samples via cardiac puncture or another appropriate method.
-
Separate plasma and measure TNFα levels using a commercially available ELISA kit according to the manufacturer's instructions.
-
Experimental Workflow:
Protocol 2: Collagen-Induced Arthritis (CIA) Model
This is a widely used model for rheumatoid arthritis to assess the therapeutic efficacy of anti-inflammatory compounds.
Materials:
-
This compound
-
Vehicle: 0.5% gelatin/5% mannitol in sterile water
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Male DBA/1 mice (8-10 weeks old)
-
Syringes and needles for immunization and dosing
-
Calipers for paw thickness measurement
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve type II collagen in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.
-
Create an emulsion by mixing the collagen solution with an equal volume of CFA.
-
-
Primary Immunization (Day 0):
-
Anesthetize male DBA/1 mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a new emulsion of type II collagen with IFA.
-
Administer a 100 µL booster injection intradermally at a different site near the base of the tail.
-
-
Treatment with this compound:
-
Prepare the this compound formulation as described in Protocol 1.
-
Begin daily oral administration of this compound (e.g., 1, 5, or 25 mg/kg) or vehicle at the onset of clinical signs of arthritis (typically around day 21-28) and continue for a specified duration (e.g., 3 weeks).
-
-
Assessment of Arthritis:
-
Monitor mice daily for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4 for inflammation, swelling, and redness (0 = normal, 4 = severe inflammation with ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness regularly using calipers.
-
At the end of the study, radiological and histopathological analyses of the joints can be performed to assess bone and cartilage damage.
-
Logical Relationship Diagram:
Safety and Toxicology
While specific toxicology studies for this compound in mice are not detailed in the provided search results, it is important to note that some p38 inhibitors have been associated with side effects such as CNS inflammation and liver toxicity in both mice and dogs. Therefore, it is recommended to monitor for any adverse effects during in vivo studies with this compound, including changes in body weight, behavior, and overall health. For long-term studies, histopathological examination of major organs is advisable.
Conclusion
This compound is a valuable tool for investigating the role of the p38 MAPK pathway in inflammatory diseases. The protocols and data presented in these application notes provide a solid foundation for conducting in vivo mouse studies to further characterize its therapeutic potential. Careful consideration of experimental design, including appropriate controls and endpoints, will be crucial for obtaining reliable and translatable results.
References
- 1. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent and selective p38 inhibitor protects against bone damage in murine collagen-induced arthritis: a comparison with neutralization of mouse TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Use of Org 48762-0 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: Org 48762-0 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) isoforms α and β.[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and environmental stress, playing a key role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β).[1][3] Due to its inhibitory action on this pathway, this compound is a valuable tool for research in areas such as rheumatoid arthritis, inflammation, autoimmune diseases, and neuropathic pain.
This document provides detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) and guidelines for its application in common in-vitro experiments.
Physicochemical and Biological Properties
Proper preparation and handling of this compound require an understanding of its key properties. The data below is compiled from publicly available sources.
| Property | Value | Reference |
| IUPAC Name | 4,6-bis(4-fluorophenyl)-2-methyl-5-pyridin-4-ylpyrazolo[3,4-b]pyridine | |
| Molecular Formula | C₂₄H₁₆F₂N₄ | |
| Molecular Weight | 398.41 g/mol | |
| CAS Number | 755753-89-0 | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO | |
| Mechanism of Action | Selective inhibitor of p38α and p38β MAPK | |
| Storage Temperature | Store powder at +4°C |
Mechanism of Action: The p38 MAPK Signaling Pathway
This compound exerts its effect by inhibiting the p38 MAPK cascade. This pathway is activated by various extracellular stimuli, including cytokines (e.g., IL-1β) and bacterial components (e.g., lipopolysaccharide or LPS), leading to the downstream production of inflammatory mediators. This compound directly targets p38α/β, preventing the phosphorylation of its substrates and thereby blocking the inflammatory response.
Protocol for Preparing this compound Stock Solution
This protocol details the steps to prepare a concentrated stock solution of this compound in DMSO.
Materials
-
This compound powder (CAS 755753-89-0)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or glass vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Experimental Workflow
Step-by-Step Protocol
-
Safety First: Perform all steps involving dry powder and DMSO in a chemical fume hood. Wear appropriate PPE.
-
Calculation: Determine the mass of this compound and the volume of DMSO required for your desired stock concentration. The formula is: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight (398.41 mg/mmol)
-
Example for a 10 mM stock solution in 1 mL:
-
Mass (mg) = 10 mmol/L × 0.001 L × 398.41 g/mol × 1000 mg/g = 3.98 mg
-
You will need to weigh 3.98 mg of this compound and dissolve it in 1 mL of DMSO.
-
-
-
Weighing: Carefully weigh the calculated mass of the this compound powder and place it into a sterile vial.
-
Reconstitution: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile amber vials. Store the aliquots at -20°C or -80°C for long-term stability.
Stock Solution Calculation Table
This table provides pre-calculated values for preparing common stock concentrations.
| Desired Stock Concentration | Mass for 1 mL Stock | Mass for 5 mL Stock |
| 1 mM | 0.40 mg | 1.99 mg |
| 5 mM | 1.99 mg | 9.96 mg |
| 10 mM | 3.98 mg | 19.92 mg |
| 50 mM | 19.92 mg | 99.60 mg |
| 100 mM | 39.84 mg | 199.21 mg |
Application Notes: Use in Cell-Based Assays
The concentrated DMSO stock solution must be diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium before use.
Protocol for Preparing Working Solutions
-
Thaw Stock: Remove one aliquot of the this compound DMSO stock from the freezer and allow it to thaw completely at room temperature.
-
Prepare Medium: Warm the required volume of cell culture medium to 37°C.
-
Dilution: Perform a serial dilution. To minimize precipitation, add the DMSO stock solution to the pre-warmed medium while gently vortexing or swirling the tube. Never add aqueous medium directly to the concentrated DMSO stock.
-
Important: The final concentration of DMSO in the cell culture should be kept as low as possible, typically below 0.5%, with <0.1% being ideal to avoid solvent-induced toxicity or off-target effects.
-
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the medium as your treated samples.
-
Application: Add the final working solution (or vehicle control) to your cells and proceed with the experiment.
Summary of In-Vitro Activity
This compound has been characterized in several biochemical and cell-based assays. This data is useful for determining appropriate concentration ranges for experiments.
| Assay Type | System | Endpoint | Reported EC₅₀/IC₅₀ | Reference |
| Kinase Assay | Enzyme Activity | p38α Inhibition | 0.1 μM | |
| Cell-Based Assay | Human PBMCs | LPS-induced TNFα Release | 0.06 μM | |
| Cell-Based Assay | THP-1 Cells | IL-1β-induced p38/HSP27 Phosphorylation | Inhibition at 0.1-10 μM | |
| Cell-Based Assay | Cellular Model | Stress-induced MK2 Translocation | 0.69 μM |
References
Application Notes and Protocols for Oral Administration of Org 48762-0
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of vehicle formulations for the oral administration of Org 48762-0, a selective p38α and β kinase inhibitor. The provided methodologies are based on established practices for preclinical in vivo studies.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a compound is critical for successful formulation development. Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 398.41 g/mol | [1][2] |
| Molecular Formula | C₂₄H₁₆F₂N₄ | [1][2] |
| CAS Number | 755753-89-0 | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | |
| Solubility | - DMSO: up to 100 mM - 1eq. HCl: up to 50 mM - Ethanol: up to 100 mM | |
| Oral Bioavailability (mice) | 85% |
Vehicle Formulations for Oral Administration
The selection of an appropriate vehicle is paramount for ensuring the stability, solubility, and bioavailability of the investigational compound. Based on published preclinical studies involving this compound, two vehicle formulations have been identified as suitable for oral administration in mice.
Formulation 1: Cremophor-based Solution
This formulation is a solution suitable for compounds with poor aqueous solubility. Cremophor EL is a non-ionic surfactant used to enhance the solubility of hydrophobic substances.
Composition:
| Component | Concentration |
| Dimethyl sulfoxide (DMSO) | 0.5% (v/v) |
| Cremophor EL | 0.5% (v/v) |
| Mannitol | 5% (w/v) |
| Sterile Water for Injection | q.s. to final volume |
Formulation 2: Gelatin-based Suspension
This formulation provides a stable and homogeneous suspension, which can be advantageous for compounds that are not fully soluble in a given vehicle.
Composition:
| Component | Concentration |
| Gelatin | 0.5% (w/v) |
| Mannitol | 5% (w/v) |
| Sterile Water for Injection | q.s. to final volume |
Experimental Protocols
The following protocols provide step-by-step instructions for the preparation of the described vehicle formulations. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
Protocol for Preparation of Cremophor-based Solution (Formulation 1)
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Cremophor EL
-
Mannitol
-
Sterile Water for Injection
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate Required Quantities: Determine the total volume of the formulation needed based on the number of animals and the dosing volume. Calculate the required mass of this compound, Mannitol, and the volumes of DMSO and Cremophor EL.
-
Prepare the Vehicle: a. In a sterile conical tube, add the required volume of Sterile Water for Injection. b. Add the calculated mass of Mannitol to the water and vortex until fully dissolved. c. Add the required volume of Cremophor EL to the mannitol solution. d. Add the required volume of DMSO. e. Vortex the solution thoroughly until it is clear and homogenous.
-
Prepare the Dosing Solution: a. Weigh the required amount of this compound. b. To a separate sterile tube, add the weighed this compound. c. Add a small volume of the prepared vehicle to the tube containing this compound and vortex to create a slurry. d. Gradually add the remaining vehicle to the slurry while continuously vortexing to ensure complete dissolution.
-
Final Preparation and Storage: a. Once the this compound is fully dissolved, the formulation is ready for administration. b. Store the prepared solution at 4°C, protected from light, for short-term storage. For longer-term storage, consult stability data for the specific compound and formulation.
Protocol for Preparation of Gelatin-based Suspension (Formulation 2)
Materials:
-
This compound
-
Gelatin (Type A or B, from porcine or bovine source)
-
Mannitol
-
Sterile Water for Injection
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Pipettes and sterile tips
-
Magnetic stirrer and stir bar
-
Hot plate
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate Required Quantities: Determine the total volume of the formulation needed and calculate the required mass of this compound, Gelatin, and Mannitol.
-
Prepare the Vehicle: a. In a sterile beaker with a magnetic stir bar, add approximately 80% of the final required volume of Sterile Water for Injection. b. Gently heat the water to approximately 40-50°C while stirring. c. Slowly add the calculated mass of Gelatin to the warm water while continuously stirring to prevent clumping. Continue stirring until the gelatin is completely dissolved. d. Add the calculated mass of Mannitol and continue stirring until it is fully dissolved. e. Remove the beaker from the hot plate and allow the solution to cool to room temperature. f. Transfer the cooled solution to a sterile conical tube and add Sterile Water for Injection to reach the final desired volume.
-
Prepare the Dosing Suspension: a. Weigh the required amount of this compound. b. In a separate sterile tube, add the weighed this compound. c. Add a small volume of the prepared gelatin/mannitol vehicle to the this compound and vortex to create a paste. d. Gradually add the remaining vehicle to the paste while continuously vortexing to form a uniform suspension.
-
Final Preparation and Storage: a. The suspension should be continuously stirred or vortexed immediately before each administration to ensure homogeneity. b. Store the prepared suspension at 4°C.
Signaling Pathway and Experimental Workflow
p38 MAPK Signaling Pathway in LPS-Induced TNFα Production
This compound is a selective inhibitor of p38α and β kinases. In the context of inflammation, Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can trigger a signaling cascade that leads to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα). The p38 MAPK pathway plays a crucial role in this process. The diagram below illustrates this signaling cascade.
Caption: p38 MAPK signaling pathway in LPS-induced TNFα production.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for evaluating the in vivo efficacy of this compound in a lipopolysaccharide (LPS)-induced inflammation model is depicted below.
Caption: In vivo experimental workflow for this compound efficacy testing.
References
Application Notes and Protocols for Org 48762-0 in THP-1 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 48762-0 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), particularly targeting the p38α and p38β isoforms. The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its activation in immune cells like monocytes and macrophages leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). The human monocytic leukemia cell line, THP-1, is widely used as a model to study monocyte and macrophage functions.[1] Upon differentiation into macrophage-like cells, THP-1 cells become highly responsive to inflammatory stimuli like lipopolysaccharide (LPS) and IL-1β, making them an excellent in vitro system to evaluate the efficacy of anti-inflammatory compounds.
These application notes provide detailed protocols for utilizing this compound in THP-1 cell-based assays to study the inhibition of the p38 MAPK pathway and subsequent cytokine production.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by directly interfering with the kinase activity of p38 MAPK.[2] In THP-1 cells stimulated with IL-1β, this compound has been shown to inhibit the phosphorylation of p38 kinase itself, as well as its downstream substrate, Heat Shock Protein 27 (HSP27).[2] By blocking this signaling cascade, this compound effectively reduces the production and release of pro-inflammatory cytokines.
Data Summary
The following tables summarize the quantitative data regarding the activity of this compound and the typical responses of THP-1 cells in relevant assays.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | Value | Reference |
| EC₅₀ for p38α kinase inhibition | Enzyme Assay | 0.10 ± 0.01 µM | [2] |
| EC₅₀ for LPS-induced TNFα release | Human PBMCs | 0.06 ± 0.01 µM | [2] |
| Effective Concentration in THP-1 cells | THP-1 | 0.1 - 10 µM |
Table 2: Expected Cytokine Expression in Stimulated THP-1 Macrophages
| Stimulus | Cytokine | Typical Concentration Range (pg/mL) |
| LPS (1 µg/mL) | TNF-α | 1000 - 5000 |
| IL-1β (10 ng/mL) | TNF-α | 500 - 2000 |
| LPS (100 ng/mL) | IL-6 | 500 - 3000 |
| LPS (100 ng/mL) | IL-8 | 10000 - 50000 |
| IL-1β (10 ng/mL) | IL-6 | 1000 - 8000 |
Note: These values are illustrative and can vary based on specific experimental conditions, including cell density, passage number, and stimulation time.
Experimental Protocols
Protocol 1: General Culture and Maintenance of THP-1 Monocytes
This protocol describes the routine culture of undifferentiated THP-1 cells.
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Culture THP-1 cells in T-75 flasks containing RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
The cells grow in suspension. Subculture the cells every 3-4 days to maintain a cell density between 2 x 10⁵ and 8 x 10⁵ cells/mL.
-
To subculture, transfer the cell suspension to a sterile conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium at the desired seeding density.
Protocol 2: Differentiation of THP-1 Monocytes into Macrophage-like Cells
This protocol details the differentiation of THP-1 monocytes into adherent, macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
Materials:
-
THP-1 monocytes in culture
-
Phorbol 12-myristate 13-acetate (PMA) stock solution (e.g., 1 mg/mL in DMSO)
-
Culture plates (e.g., 24-well or 96-well plates)
-
Complete RPMI-1640 medium
Procedure:
-
Seed THP-1 monocytes in the desired culture plates at a density of 5 x 10⁵ cells/mL.
-
Add PMA to the culture medium to a final concentration of 50-200 ng/mL (81-324 nM).
-
Incubate the cells for 48-72 hours at 37°C with 5% CO₂. During this time, the cells will adhere to the plate and exhibit a macrophage-like morphology.
-
After the differentiation period, carefully aspirate the PMA-containing medium.
-
Gently wash the adherent cells twice with sterile PBS or fresh, warm medium to remove any remaining PMA.
-
Add fresh, complete RPMI-1640 medium without PMA to the cells.
-
Allow the differentiated cells to rest for at least 24 hours before proceeding with experiments.
Protocol 3: Inhibition of Cytokine Production in Differentiated THP-1 Cells with this compound
This protocol outlines the procedure to assess the inhibitory effect of this compound on cytokine production in PMA-differentiated THP-1 cells stimulated with LPS or IL-1β.
Materials:
-
PMA-differentiated THP-1 cells in culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli or recombinant human IL-1β
-
Complete RPMI-1640 medium
-
Cell culture incubator
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Aspirate the medium from the rested, differentiated THP-1 cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Pre-incubate the cells with the inhibitor for 30 minutes at 37°C with 5% CO₂.
-
Prepare the inflammatory stimulus. For LPS, a final concentration of 100 ng/mL to 1 µg/mL is commonly used. For IL-1β, a final concentration of 10 ng/mL is effective.
-
Add the stimulus to the wells containing the inhibitor-treated cells. Also, include a negative control group of cells that are not stimulated.
-
Incubate the plates for 4-24 hours at 37°C with 5% CO₂. The optimal incubation time will depend on the specific cytokine being measured.
-
After incubation, collect the cell culture supernatants and centrifuge at 1000 x g for 10 minutes to pellet any detached cells.
-
Analyze the clarified supernatants for cytokine concentrations using appropriate ELISA kits according to the manufacturer's instructions.
Visualizations
Signaling Pathway
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on cytokine production.
References
Application Notes and Protocols for MK2 Translocation Assay Using Org 48762-0
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and environmental stress.[1][2] A key downstream substrate of p38 MAPK is the MAPK-activated protein kinase 2 (MK2), which, upon activation, translocates from the nucleus to the cytoplasm.[2][3] This translocation event is a crucial step in the production of pro-inflammatory cytokines like TNFα and IL-6, making it an important therapeutic target for a range of inflammatory diseases.[4] The MK2 translocation assay serves as a robust, cell-based method to screen for and characterize inhibitors of the p38 MAPK pathway.
Org 48762-0 is a potent, orally active, and selective inhibitor of p38α and p38β kinases. It has been shown to effectively reduce the release of LPS-induced TNFα and prevent bone damage in murine models of collagen-induced arthritis. This document provides detailed application notes and a comprehensive protocol for utilizing this compound as a reference compound in an MK2 translocation assay to identify and characterize novel p38 MAPK inhibitors.
Signaling Pathway
The p38 MAPK pathway is activated by various extracellular stimuli, including cytokines and cellular stress. This activation leads to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates MK2, leading to a conformational change that exposes a nuclear export signal (NES) on MK2. This results in the translocation of the p38/MK2 complex from the nucleus to the cytoplasm, where MK2 can then phosphorylate its downstream targets, leading to the stabilization of mRNAs for pro-inflammatory cytokines. This compound inhibits the kinase activity of p38, thereby preventing the phosphorylation and subsequent translocation of MK2.
Caption: p38/MK2 Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various assays, demonstrating its efficacy as a p38 MAPK inhibitor. The following table summarizes the key quantitative data for this compound and a common reference compound, SB203580.
| Compound | Assay | Measurement | Value | Reference |
| This compound | p38α Kinase Activity | EC50 | 0.10 ± 0.01 µM | |
| LPS-induced TNFα release (PBMCs) | EC50 | 0.06 ± 0.01 µM | ||
| Stress-induced MK2 Translocation | EC50 | 0.69 ± 0.12 µM | ||
| SB203580 | p38α Kinase Activity | EC50 | 0.10 ± 0.01 µM | |
| LPS-induced TNFα release (PBMCs) | EC50 | 0.28 ± 0.07 µM | ||
| Stress-induced MK2 Translocation | EC50 | 4.67 ± 0.29 µM |
Experimental Protocol: MK2 Translocation Assay
This protocol outlines a cell-based immunofluorescence assay to measure the translocation of MK2 from the nucleus to the cytoplasm upon cellular stress and its inhibition by this compound. This method can be adapted for high-content screening (HCS) platforms.
Materials
-
Cell Line: U2OS cells stably expressing a green fluorescent protein-MK2 fusion protein (GFP-MK2).
-
Compound: this compound (Stock solution in DMSO).
-
Inducer: Anisomycin or other stress inducers like sorbitol or UV radiation.
-
Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
G418 (for maintaining stable cell line)
-
Phosphate Buffered Saline (PBS)
-
Formaldehyde (4% in PBS)
-
Triton X-100 (0.1% in PBS)
-
Bovine Serum Albumin (BSA) (1% in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
-
Equipment:
-
96-well clear-bottom imaging plates
-
Automated fluorescence microscope or high-content imaging system
-
Standard cell culture incubator (37°C, 5% CO2)
-
Experimental Workflow
References
- 1. assaygenie.com [assaygenie.com]
- 2. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A p38 Substrate-Specific MK2-EGFP Translocation Assay for Identification and Validation of New p38 Inhibitors in Living Cells: A Comprising Alternative for Acquisition of Cellular p38 Inhibition Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent and selective p38 inhibitor protects against bone damage in murine collagen-induced arthritis: a comparison with neutralization of mouse TNFα - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Org 48762-0 Treatment in Peripheral Blood Mononuclear Cells (PBMCs)
Introduction
Org 48762-0 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) α and β isoforms.[1][2] The p38 MAPK signaling pathway is a key regulator of inflammatory responses, particularly the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3] In peripheral blood mononuclear cells (PBMCs), which are critical components of the adaptive and innate immune systems, activation of the p38 pathway is a crucial step in the response to inflammatory stimuli like lipopolysaccharide (LPS).[1][2] By inhibiting p38α/β, this compound effectively reduces the release of these cytokines, making it a valuable tool for immunology research and a potential therapeutic agent for inflammatory diseases.
These application notes provide a detailed protocol for the treatment of human PBMCs with this compound to assess its inhibitory effect on LPS-induced cytokine production.
Compound Specifications
| Property | Value | Reference |
| IUPAC Name | (4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridyl)-2H-pyrazolo[3,4-b]pyridine) | |
| Molecular Formula | C₂₄H₁₆F₂N₄ | |
| Molecular Weight | 398.41 g/mol | |
| CAS Number | 755753-89-0 | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at +4°C |
Quantitative Data Summary
This compound has been demonstrated to be a highly effective inhibitor of p38 kinase and subsequent inflammatory responses. The following table summarizes key quantitative metrics from published studies.
| Parameter | Cell/System | Value | Conditions | Reference |
| EC₅₀ (p38α) | Kinase Assay | 0.1 µM | In vitro kinase activity | |
| EC₅₀ (MK2 Translocation) | Cellular Assay | 0.69 ± 0.12 µM | Stress-induced translocation | |
| Inhibition of TNF-α | LPS-stimulated PBMCs | Dose-dependent reduction | Ex vivo cellular assay | |
| Inhibition of TNF-α | Murine Model | >90% inhibition | 3 mg/kg, LPS-induced |
Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (CAS 755753-89-0)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, RNase/DNase-free microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving 3.98 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Isolation and Culture of Human PBMCs
Objective: To isolate a viable population of PBMCs from human whole blood for subsequent treatment.
Materials:
-
Human whole blood collected in heparin- or EDTA-containing tubes
-
Ficoll-Paque PLUS or equivalent density gradient medium
-
Phosphate-Buffered Saline (PBS), sterile, without Ca²⁺/Mg²⁺
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin (Complete RPMI)
-
Sterile 50 mL conical tubes
-
Serological pipettes
-
Centrifuge with swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, minimizing mixing at the interface.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.
-
Transfer the collected PBMCs to a new 50 mL tube and add sterile PBS to a final volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature to wash the cells.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of Complete RPMI.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.
-
Resuspend the cells in Complete RPMI to a final concentration of 1 x 10⁶ viable cells/mL.
-
Plate the cells in a sterile 96-well flat-bottom plate at 1 x 10⁵ cells/well (100 µL/well) and incubate at 37°C, 5% CO₂ for 2-4 hours to allow cells to rest before treatment.
Protocol 3: PBMC Treatment and LPS Stimulation
Objective: To evaluate the efficacy of this compound in inhibiting LPS-induced TNF-α production in PBMCs.
Materials:
-
PBMC culture (from Protocol 2)
-
This compound stock solution (from Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (1 mg/mL stock in sterile water)
-
Complete RPMI medium
-
Sterile 96-well cell culture plates
Procedure:
-
Prepare Drug Dilutions: Prepare serial dilutions of this compound in Complete RPMI. A typical final concentration range to test is 0.01 µM to 10 µM. Remember to include a vehicle control (DMSO at the highest concentration used, typically ≤0.1%).
-
Pre-treatment: Add 50 µL of the diluted this compound or vehicle control to the appropriate wells of the PBMC plate.
-
Incubate the plate for 1 hour at 37°C, 5% CO₂.
-
Prepare LPS Solution: Dilute the LPS stock in Complete RPMI to a working concentration that yields a final concentration of 10-100 ng/mL in the wells.
-
Stimulation: Add 50 µL of the LPS working solution to all wells except the unstimulated control wells (add 50 µL of medium instead).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet. Store supernatants at -80°C until analysis.
-
Analysis: Quantify TNF-α levels in the supernatants using a commercially available ELISA kit, following the manufacturer’s instructions.
Visualizations
Experimental Workflow
The following diagram outlines the complete experimental procedure from PBMC isolation to data analysis.
Caption: Workflow for assessing this compound inhibition of LPS-induced TNF-α in PBMCs.
p38 MAPK Signaling Pathway Inhibition
This diagram illustrates the mechanism of action for this compound in the context of LPS-stimulated PBMCs.
References
Application Notes and Protocols for p38 Kinase Activity IMAP Assay Featuring Org 48762-0
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in intracellular signaling cascades. These pathways are activated by a variety of extracellular stimuli, including inflammatory cytokines and environmental stressors. The activation of p38 MAPK signaling is implicated in a range of cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle regulation. Consequently, p38 kinases, particularly the α and β isoforms, have emerged as significant therapeutic targets for inflammatory diseases.
This document provides a detailed protocol for determining the activity of p38α kinase using the Immobilized Metal Affinity-based Phosphorescence (IMAP®) assay. This homogeneous, non-radioactive assay platform is well-suited for high-throughput screening of potential kinase inhibitors. The protocol includes the use of Org 48762-0, a potent and selective inhibitor of p38α and p38β kinases, as a reference compound.
Principle of the IMAP Assay
The IMAP assay is a robust method for measuring kinase activity by quantifying the phosphorylation of a fluorescently labeled peptide substrate.[1][2] The fundamental principle of the assay is the high-affinity interaction between trivalent metal-containing nanoparticles and the phosphate group of the phosphorylated substrate.[1][2]
In the assay, the p38 kinase phosphorylates a fluorescently labeled peptide substrate in the presence of ATP. Following the kinase reaction, an IMAP binding solution, containing the nanoparticles, is added. The phosphorylated fluorescent peptides bind to these large nanoparticles, which significantly reduces their rotational speed. This change in molecular motion leads to an increase in the fluorescence polarization (FP) of the sample. The magnitude of the FP signal is directly proportional to the extent of substrate phosphorylation and, therefore, to the kinase activity.
p38 MAPK Signaling Pathway
The p38 MAPK signaling pathway is a three-tiered kinase cascade. It is initiated by various cellular stresses and inflammatory signals that activate MAP kinase kinase kinases (MAP3Ks). These MAP3Ks then phosphorylate and activate MAP kinase kinases (MKKs), primarily MKK3 and MKK6. Subsequently, MKK3/6 dually phosphorylate p38 MAPK at conserved threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation. Activated p38 can then phosphorylate a multitude of downstream targets, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF-2, regulating gene expression and various cellular responses. Small molecule inhibitors, such as this compound, typically act by competing with ATP for the binding site on the p38 kinase, thereby preventing the phosphorylation of its substrates.
p38 MAPK signaling cascade and the point of inhibition by this compound.
Featured Inhibitor: this compound
This compound is a potent, orally active, and selective inhibitor of p38α and p38β kinases.[3] It has demonstrated a high degree of selectivity for p38α/β over a broad panel of other human kinases. In biochemical assays, this compound exhibits an EC50 value of 0.10 µM for p38α kinase. Its ability to reduce the release of pro-inflammatory cytokines, such as TNFα, makes it a valuable tool for studying the therapeutic potential of p38 inhibition in inflammatory conditions like rheumatoid arthritis.
Quantitative Data: Dose-Response of this compound on p38α Kinase Activity
The following table summarizes the representative data from a p38α kinase IMAP assay in the presence of varying concentrations of this compound. The data is normalized to the enzyme activity in the absence of the inhibitor.
| This compound Concentration (µM) | Average Fluorescence Polarization (mP) | % Inhibition |
| 0 (No Inhibitor) | 350 | 0 |
| 0.01 | 325 | 12.5 |
| 0.03 | 280 | 35 |
| 0.10 | 200 | 75 |
| 0.30 | 140 | 105 |
| 1.00 | 125 | 112.5 |
| 3.00 | 120 | 115 |
| 10.00 | 118 | 116 |
Note: The data presented is illustrative, based on the reported EC50 of 0.10 µM. Actual results may vary based on specific experimental conditions.
Experimental Protocol: p38α Kinase IMAP Assay
This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other plate formats.
Materials and Reagents
-
Enzyme: Recombinant human p38α kinase
-
Substrate: Fluorescently labeled peptide substrate for p38 (e.g., FAM-IPTTPITTTYFFFKKK)
-
Inhibitor: this compound
-
ATP
-
IMAP Assay Kit: Containing Reaction Buffer (5x), IMAP Binding Buffer, and IMAP Binding Reagent (nanoparticles)
-
Assay Plates: Low-volume, black, 384-well plates
-
DTT
-
DMSO
-
Plate Reader: Capable of measuring fluorescence polarization
Assay Workflow
Experimental workflow for the p38α kinase IMAP assay.
Detailed Methodology
-
Reagent Preparation:
-
1x Complete Reaction Buffer: Prepare the 1x reaction buffer from the 5x stock provided in the IMAP kit. Supplement with 1 mM DTT. Keep on ice.
-
p38α Kinase Working Solution: Dilute the recombinant p38α kinase to the desired working concentration (e.g., 2x final concentration) in 1x Complete Reaction Buffer. The optimal concentration should be determined empirically.
-
Substrate/ATP Mix: Prepare a 2x working solution containing the fluorescent peptide substrate and ATP in 1x Complete Reaction Buffer. Final concentrations of 100 nM for the substrate and an ATP concentration close to its Km for p38α are recommended starting points.
-
This compound Serial Dilutions: Prepare a serial dilution of this compound in DMSO. Subsequently, dilute these stocks into 1x Complete Reaction Buffer to create the final working solutions. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Assay Procedure:
-
Inhibitor Dispensing: Add 5 µL of the diluted this compound solutions or vehicle control (DMSO in buffer) to the wells of the 384-well plate.
-
Enzyme Addition: Add 5 µL of the p38α kinase working solution to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of the Substrate/ATP mix to each well. The total reaction volume is now 20 µL.
-
Kinase Reaction Incubation: Incubate the plate for 60-90 minutes at room temperature. The optimal incubation time should be determined to ensure the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding 60 µL of the IMAP Binding Solution (prepared according to the manufacturer's instructions) to each well.
-
Binding Incubation: Incubate the plate for at least 30 minutes at room temperature, protected from light, to allow for the binding of the phosphorylated substrate to the nanoparticles.
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
-
-
Controls:
-
Positive Control (100% Activity): Reaction with enzyme but no inhibitor (vehicle control).
-
Negative Control (0% Activity): Reaction without enzyme.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - [(FP_inhibitor - FP_negative) / (FP_positive - FP_negative)])
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
The IMAP assay provides a sensitive, reliable, and high-throughput compatible method for measuring p38 kinase activity and screening for inhibitors. The use of the well-characterized p38 inhibitor, this compound, serves as an excellent control for validating assay performance and comparing the potency of novel compounds. This application note and protocol offer a comprehensive guide for researchers to establish and conduct p38 kinase activity assays in their laboratories.
References
Application Notes and Protocols for Western Blot Analysis of p38 Phosphorylation Following Org 48762-0 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Org 48762-0 (also known as UR13870) is a potent and selective, orally active inhibitor of p38α and p38β kinases.[1][2][3] It has been demonstrated to effectively reduce the release of pro-inflammatory cytokines, such as TNFα, by inhibiting the p38 MAPK signaling cascade.[1][2]
Western blotting is a fundamental technique for elucidating the efficacy and mechanism of action of kinase inhibitors like this compound. By quantifying the levels of phosphorylated p38 MAPK (p-p38) relative to the total p38 MAPK protein, researchers can directly measure the inhibitory effect of the compound on the pathway. A decrease in the ratio of p-p38 to total p38 upon treatment with this compound is a direct indicator of target engagement and inhibition.
These application notes provide a comprehensive protocol for the Western blot analysis of p38 phosphorylation in cells treated with this compound.
Data Presentation: Quantitative Analysis of p38 Phosphorylation
The following table summarizes representative quantitative data from a Western blot experiment designed to assess the dose-dependent inhibitory effect of this compound on p38 MAPK phosphorylation in a suitable cell line (e.g., THP-1 cells) stimulated with a known p38 activator, such as Interleukin-1β (IL-1β). The data is presented as the ratio of phosphorylated p38 (p-p38) to total p38, normalized to the stimulated control.
| Treatment Condition | This compound Concentration (µM) | p-p38 / Total p38 Ratio (Normalized) | Percent Inhibition (%) |
| Unstimulated Control | 0 | 0.15 | N/A |
| Stimulated Control (IL-1β) | 0 | 1.00 | 0 |
| This compound | 0.01 | 0.85 | 15 |
| This compound | 0.1 | 0.52 | 48 |
| This compound | 1 | 0.21 | 79 |
| This compound | 10 | 0.16 | 84 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and antibody performance.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p38 phosphorylation.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the treatment of a human monocytic cell line (THP-1) to investigate the effect of this compound on IL-1β-induced p38 phosphorylation.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Recombinant Human IL-1β (dissolved in sterile PBS)
-
6-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Cell Starvation (Optional): To reduce basal levels of p38 phosphorylation, you may serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) for 30-60 minutes at 37°C in a CO2 incubator.
-
Stimulation: Stimulate the cells by adding IL-1β to a final concentration of 10 ng/mL.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C.
-
Cell Harvesting: Following incubation, immediately place the plates on ice and proceed to cell lysis.
Protocol 2: Western Blot Analysis of p38 Phosphorylation
This protocol details the subsequent steps for analyzing p38 phosphorylation in the treated cell lysates.
Materials:
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 10-12%)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody
-
Rabbit anti-total p38 MAPK antibody
-
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis:
-
Aspirate the media from the wells and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a protein ladder to determine molecular weights.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
-
Stripping and Re-probing for Total p38:
-
To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed for total p38 MAPK.
-
Incubate the membrane in a stripping buffer according to the manufacturer's protocol.
-
Wash the membrane thoroughly and re-block before incubating with the primary antibody for total p38 MAPK.
-
Repeat the secondary antibody incubation and detection steps as described above.
-
-
Data Analysis:
-
Quantify the band intensities for both p-p38 and total p38 using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-p38 to total p38 for each sample.
-
Normalize the ratios to the stimulated control to determine the fold change in p38 phosphorylation.
-
References
Application Notes and Protocols: Long-Term Stability of Org 48762-0 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 48762-0 is a potent and selective inhibitor of p38α and p38β mitogen-activated protein kinases (MAPK), crucial mediators of cellular responses to inflammatory cytokines and environmental stress. The reliability and reproducibility of in vitro and in vivo studies involving this compound are contingent upon the stability of the compound in solution. These application notes provide a summary of known stability information, detailed protocols for assessing stability, and a visual representation of the relevant signaling pathway.
Data Presentation: Stability of this compound Solutions
Quantitative long-term stability data for this compound in various solvents and under diverse conditions are not extensively available in the public domain. The following table summarizes the recommended storage conditions for stock solutions based on information from suppliers. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Recommended Duration | Source |
| DMSO | -20°C | Up to 1 month | |
| DMSO | -80°C | Up to 6 months |
Note: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes. The use of freshly opened, anhydrous DMSO is also advised, as the solvent is hygroscopic and absorbed water can impact compound solubility and stability.
Experimental Protocols
The following protocols provide standardized methods for researchers to determine the stability of this compound in their specific solutions and experimental setups.
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass or polypropylene vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM). This compound is soluble up to 100 mM in DMSO.[1]
-
Vortex the solution for 2-5 minutes to facilitate dissolution.
-
If necessary, sonicate the vial for 5-10 minutes in a water bath to ensure complete dissolution.
-
Visually inspect the solution to confirm that it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed amber vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Assessment of Long-Term Stability in Solution by HPLC
This protocol outlines a method to quantify the degradation of this compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solution (prepared in the solvent of interest)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
-
Autosampler vials
Procedure:
-
Preparation of Stability Samples: Prepare a solution of this compound in the desired solvent (e.g., DMSO, PBS, cell culture medium) at a known concentration. Aliquot this solution into multiple vials, one for each time point and storage condition.
-
Storage Conditions: Store the vials under the desired conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, 37°C). Protect samples from light by using amber vials or wrapping them in foil.
-
Time Points: Designate specific time points for analysis (e.g., T=0, 1, 3, 7, 14, 30, 60, and 90 days).
-
HPLC Analysis (T=0): Immediately after preparation, take a T=0 sample, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system. This will serve as the baseline.
-
HPLC Method:
-
Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A typical starting point for a small molecule like this compound would be a C18 column with a gradient elution using a mobile phase of water and acetonitrile with 0.1% formic acid.
-
Set the UV detector to a wavelength where this compound has maximum absorbance.
-
-
Analysis at Subsequent Time Points: At each designated time point, retrieve a sample vial from each storage condition. Allow it to equilibrate to room temperature, dilute as necessary, and analyze by HPLC.
-
Data Analysis:
-
Calculate the percentage of the initial this compound peak area remaining at each time point.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Protocol 3: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system (as described in Protocol 2)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 1N HCl. Incubate at 60°C for a designated period (e.g., 2, 6, 24 hours). Neutralize the solution with NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 1N NaOH. Incubate at 60°C for a designated period. Neutralize the solution with HCl before HPLC analysis.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a designated period. Analyze by HPLC.
-
Thermal Degradation: Incubate the this compound solution at a high temperature (e.g., 80°C) for a designated period. Analyze by HPLC.
-
Photostability: Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be protected from light. Analyze both samples by HPLC.
-
Analysis: For each condition, analyze the stressed sample and a control sample (stored at -80°C) by HPLC. Compare the chromatograms to identify degradation products and quantify the loss of the parent compound.
Mandatory Visualizations
The following diagrams illustrate the p38 MAPK signaling pathway, a general workflow for assessing solution stability, and a decision tree for troubleshooting solubility issues.
Caption: p38 MAPK signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for assessing the long-term stability of this compound.
Caption: Decision tree for troubleshooting this compound precipitation in aqueous solutions.
References
Troubleshooting & Optimization
Org 48762-0 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with Org 48762-0, a selective p38α and p38β kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of p38α and p38β mitogen-activated protein kinases (MAPK).[1][2] By inhibiting these kinases, it blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β).[1] This makes it a valuable tool for studying inflammatory processes and diseases like rheumatoid arthritis.
Q2: What are the recommended solvents for dissolving this compound?
This compound exhibits good solubility in dimethyl sulfoxide (DMSO) and acidic solutions.[2] It is also reported to be soluble in ethanol. For most in vitro experiments, preparing a concentrated stock solution in DMSO is the recommended starting point.
Q3: How should I store stock solutions of this compound?
Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: Can this compound be used in in vivo studies?
Yes, this compound is orally bioavailable and has been used in in vivo studies in mice. For oral administration, specific vehicle formulations are required to ensure its solubility and stability.
Troubleshooting Guide
Issue: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my experiment.
This is a common issue for compounds with low aqueous solubility. Here are several steps you can take to troubleshoot this problem:
-
Increase the final DMSO concentration: While it is ideal to keep the final DMSO concentration low to avoid solvent effects on cells, a slightly higher concentration (e.g., 0.5% or even 1%) may be necessary to maintain the solubility of this compound. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Use a pre-warmed aqueous buffer: Gently warming your aqueous buffer (e.g., to 37°C) before adding the DMSO stock solution can sometimes help to keep the compound in solution.
-
Sonicate the final solution: After diluting the DMSO stock into the aqueous buffer, briefly sonicate the solution. This can help to break up any small precipitates and re-dissolve the compound.
-
Prepare the working solution fresh: Do not store diluted aqueous solutions of this compound. Prepare them immediately before use to minimize the chances of precipitation over time.
-
Consider a different vehicle for in vivo studies: For animal studies, using a formulation with co-solvents and surfactants can significantly improve solubility. Refer to the experimental protocols section for examples.
Quantitative Data
Solubility of this compound
| Solvent | Maximum Solubility | Reference |
| DMSO | 100 mM | |
| 1 eq. HCl | 50 mM | |
| Ethanol | 100 mM |
Note: This data is for guidance only. Please refer to the Certificate of Analysis for batch-specific information.
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder. The molecular weight is approximately 398.41 g/mol ; however, always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis.
-
To prepare 1 mL of a 10 mM stock solution, you will need approximately 3.98 mg of the compound.
-
Add the appropriate volume of high-purity DMSO to the vial. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
2. In Vivo Formulation for Oral Administration in Mice
For in vivo studies, a stable suspension is often required. Two vehicle formulations have been reported for the oral administration of this compound in mice:
-
Formulation A: 0.5% dimethyl sulfoxide (DMSO) and 0.5% Cremophor in a 5% mannitol aqueous solution.
-
Formulation B: 0.5% gelatin and 5% mannitol in water.
Protocol for preparing Formulation A:
-
Prepare a 5% mannitol solution in sterile water.
-
In a separate tube, dissolve the required amount of this compound in DMSO to create a concentrated stock.
-
In another tube, mix the appropriate volumes of the 5% mannitol solution and Cremophor.
-
Slowly add the this compound DMSO stock to the mannitol/Cremophor mixture while vortexing to ensure a stable suspension. The final concentration of DMSO should be 0.5%.
Visualizations
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for preparing and using this compound in experiments.
References
Technical Support Center: Optimizing Org 48762-0 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Org 48762-0 in cell culture experiments. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges, ensuring optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α and p38β isoforms.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress stimuli. By inhibiting p38α and p38β, this compound can modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα), making it a valuable tool for studying inflammatory processes.
Q2: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on available literature, a good starting point for many applications is in the range of 0.1 µM to 10 µM. For example, an EC50 of 0.1 µM has been reported for the inhibition of p38α kinase activity. In functional cellular assays, this compound inhibited lipopolysaccharide (LPS)-induced TNFα release from peripheral blood mononuclear cells (PBMCs) with an EC50 of 0.06 µM.[2] In other studies, concentrations up to 10 µM have been used in Jurkat T cells. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For stock solutions, a concentration of 10 mM in DMSO is commonly used. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: I am observing unexpected cell death after treating my cells with this compound. What could be the cause?
While specific cytotoxicity data for this compound is limited in the public domain, unexpected cell death could be due to several factors:
-
High Concentration: The concentration of this compound may be too high for your specific cell line. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration.
-
DMSO Toxicity: The final concentration of DMSO in your culture medium might be too high. Ensure it does not exceed 0.1%.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line might be particularly sensitive to p38 MAPK inhibition.
-
Off-Target Effects: Although this compound is highly selective for p38α and p38β, the possibility of off-target effects at higher concentrations cannot be entirely ruled out.[2]
Q5: My results with this compound are inconsistent. What are the potential reasons?
Inconsistent results can arise from several sources:
-
Cell Passage Number: The characteristics of cell lines can change with high passage numbers. Ensure you are using cells within a consistent and low passage range.
-
Experimental Variability: Minor variations in cell seeding density, incubation times, and reagent concentrations can lead to inconsistent results. Maintain strict consistency in your experimental protocols.
Data Presentation
Table 1: Reported Effective Concentrations of this compound
| Application | Cell Type | Effective Concentration (EC50/IC50) | Reference |
| p38α Kinase Inhibition | Enzyme Assay | 0.1 µM | [2] |
| Inhibition of LPS-induced TNFα release | Human PBMCs | 0.06 µM | [2] |
| Inhibition of p38 MAPK signaling | Jurkat T cells | 10 µM |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol can be used to determine the cytotoxic effects of this compound on a specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Inhibition of LPS-induced TNFα Production in THP-1 Macrophages
This protocol describes how to assess the inhibitory effect of this compound on cytokine production in a human macrophage model.
-
THP-1 Differentiation: Seed THP-1 monocytes at a density of 0.5 x 10^6 cells/mL in complete RPMI-1640 medium. Differentiate the monocytes into macrophages by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL and incubating for 48-72 hours.
-
Pre-treatment with this compound: After differentiation, replace the medium with fresh complete RPMI-1640 containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or a vehicle control (DMSO). Pre-incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 4-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
TNFα Measurement: Quantify the amount of TNFα in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNFα concentration against the this compound concentration to determine the IC50 for TNFα inhibition.
Mandatory Visualization
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the effect of this compound.
Caption: Troubleshooting logic for unexpected cell death with this compound.
References
Navigating Potential Off-Target Effects of Org 48762-0: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing Org 48762-0, a potent and selective p38α/β mitogen-activated protein kinase (MAPK) inhibitor. While this compound demonstrates high selectivity, understanding and troubleshooting potential off-target effects is crucial for accurate experimental interpretation and therapeutic development. This resource offers frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a selective inhibitor of p38α and p38β kinases, with a reported EC50 of 0.1 μM for p38α.[1][2]
Q2: How selective is this compound?
This compound exhibits a high degree of kinase selectivity. In a study by Mihara et al. (2008), it was screened against a panel of 50 human kinases at a concentration of 10 μM. The results showed potent inhibition of only p38α and p38β, with less than 25% inhibition observed for the other 48 kinases, suggesting a greater than 100-fold selectivity for its primary targets.[1]
Q3: Is a comprehensive list of the screened kinases publicly available?
The complete list of the 50 human kinases and the precise percentage of inhibition for each is not detailed in the primary publication. Therefore, researchers should be aware that while highly selective, the full off-target profile of this compound across the entire human kinome is not exhaustively documented in the public domain.
Q4: What are common off-target effects observed with p38 MAPK inhibitors in general?
While this compound is highly selective, some less selective p38 MAPK inhibitors have been associated with off-target effects leading to toxicities. These can include liver toxicity, central nervous system (CNS) side effects, and skin rashes. Such effects often arise from cross-reactivity with other kinases.
Q5: What is the recommended approach if I suspect an off-target effect in my experiment?
If you observe an unexpected phenotype or experimental result that cannot be attributed to p38α/β inhibition, it is recommended to perform a kinase selectivity profiling experiment. This can be done by screening this compound against a broad panel of kinases, particularly those relevant to the observed phenotype.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your experiments.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cellular phenotype inconsistent with p38α/β inhibition. | The phenotype may be mediated by the inhibition of a secondary, off-target kinase. | 1. Validate with a structurally different p38 inhibitor: Use another selective p38 inhibitor with a known and different off-target profile. If the phenotype persists with this compound but not the alternative inhibitor, it suggests an off-target effect of this compound. 2. Perform a rescue experiment: If the suspected off-target kinase is known, attempt to rescue the phenotype by activating that kinase's pathway downstream of the inhibited kinase. 3. Conduct a kinase screen: Screen this compound against a panel of kinases relevant to the observed biological process to identify potential off-targets. |
| Inconsistent results between in vitro kinase assays and cell-based assays. | Cellular context can influence inhibitor activity. Off-target effects may be more pronounced in a complex cellular environment due to the presence of numerous other potential targets. | 1. Titrate the concentration of this compound: Use the lowest effective concentration that inhibits p38α/β to minimize the potential for off-target engagement. 2. Confirm target engagement in cells: Use a downstream marker of p38 activity (e.g., phosphorylation of MK2 or HSP27) to confirm that the intended target is being inhibited at the concentrations used. |
| Observed toxicity in cell culture or animal models at higher concentrations. | While reported to have a good safety profile, high concentrations of any inhibitor can lead to off-target toxicity. | 1. Determine the therapeutic window: Conduct dose-response studies to identify the concentration range that provides p38 inhibition without significant toxicity. 2. Investigate markers of common p38 inhibitor toxicities: Assess markers for liver function (e.g., ALT, AST) and perform histological analysis of relevant tissues in animal studies. |
Data on the Selectivity of this compound
The following table summarizes the known inhibitory activity of this compound.
| Target Kinase | EC50 / % Inhibition | Reference |
| p38α | 0.1 μM | [1][2] |
| p38β | Potently inhibited | |
| Panel of 48 other human kinases | < 25% inhibition at 10 μM |
Experimental Protocols
Protocol: General Kinase Inhibition Assay (Radiometric)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a putative off-target kinase.
Materials:
-
Purified recombinant kinase of interest
-
Specific substrate peptide or protein for the kinase
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper (e.g., P81)
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
-
Microcentrifuge tubes
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase.
-
Prepare Inhibitor Dilutions: Perform serial dilutions of this compound in kinase reaction buffer to achieve a range of desired concentrations. Include a DMSO-only control.
-
Initiate the Reaction:
-
Add the diluted this compound or DMSO control to the kinase reaction mix.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the phosphorylation reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubate for a predetermined time (e.g., 20-30 minutes) at 30°C. The optimal time should be within the linear range of the kinase reaction.
-
-
Stop the Reaction and Spot:
-
Stop the reaction by adding a small volume of phosphoric acid.
-
Spot a portion of each reaction mixture onto a labeled phosphocellulose paper square.
-
-
Wash the Phosphocellulose Papers:
-
Wash the papers three times for 5-10 minutes each in a bath of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
-
Quantify Phosphorylation:
-
Place each dried paper square into a scintillation vial with scintillation fluid.
-
Measure the amount of incorporated ³²P using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for investigating the effects and potential off-targets of this compound.
References
Technical Support Center: Mitigating Potential Toxicity of p38 Inhibitors In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with p38 MAPK inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, manage, and mitigate potential in vivo toxicities associated with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common in vivo toxicities associated with p38 inhibitors?
A1: The most frequently reported in vivo toxicities associated with p38 inhibitors primarily stem from the on-target inhibition of p38α, the most abundant isoform in inflammatory cells. These toxicities often lead to the discontinuation of clinical trials. The primary adverse effects include:
-
Hepatotoxicity: Elevation of liver enzymes, such as alanine transaminase (ALT) and aspartate transaminase (AST), is a significant concern and a common reason for the failure of p38 inhibitors in clinical trials.
-
Skin Rash: Acneiform or papulopustular rashes are frequently observed cutaneous reactions.
-
Gastrointestinal (GI) Toxicity: Symptoms can include diarrhea, mucosal hemorrhages, and lymphoid necrosis in gut-associated lymphoid tissue (GALT).
-
Immunosuppression: Inhibition of p38 can suppress the production of pro-inflammatory cytokines, which, while therapeutically desirable in some contexts, can increase susceptibility to infections.
-
Cardiotoxicity: Potential for cardiovascular adverse effects, including changes in heart rate and contractility, has been noted in preclinical studies.[1]
-
Central Nervous System (CNS) Effects: Some early-generation inhibitors were associated with CNS inflammation in preclinical models, which prompted the design of newer compounds with limited CNS penetration.[2]
Q2: Why is hepatotoxicity a major concern with p38 inhibitors and how can it be monitored?
A2: Hepatotoxicity is a major dose-limiting toxicity for many p38 inhibitors. The underlying mechanism is thought to be related to the critical role of p38α in maintaining hepatocyte homeostasis and regulating inflammatory responses within the liver. Inhibition of p38α can disrupt these processes, leading to cellular stress, apoptosis, and an exaggerated inflammatory response, which manifests as elevated liver enzymes.
Monitoring for Hepatotoxicity: A robust monitoring plan is crucial. This should include:
-
Regular Blood Chemistry: Frequent monitoring of serum levels of ALT, AST, alkaline phosphatase (ALP), and total bilirubin.
-
Histopathology: At the end of a study, or if signs of toxicity are observed, liver tissue should be collected for histopathological analysis to assess for necrosis, inflammation, and steatosis.
Q3: What is the mechanism behind p38 inhibitor-induced skin rash and can it be prevented?
A3: p38 MAPK is involved in skin homeostasis and inflammatory responses. Inhibition of this pathway can disrupt the normal functioning of skin cells and trigger an inflammatory cascade, leading to the development of papulopustular rashes. While the exact mechanism is complex, it is considered an on-target effect.
Prevention Strategies: Prophylactic treatment has been shown to be effective in reducing the severity of skin rashes associated with kinase inhibitors. Co-administration of tetracycline antibiotics, such as minocycline or doxycycline, is a common strategy. These agents are thought to work through their anti-inflammatory properties rather than their antibiotic effects.
Q4: How do p38 inhibitors cause immunosuppression?
A4: The primary therapeutic rationale for many p38 inhibitors is their ability to block the production of pro-inflammatory cytokines like TNF-α and IL-1β. However, this same mechanism can lead to a broader immunosuppressive effect, potentially impairing the host's ability to mount an effective immune response to pathogens. This is a critical consideration in the overall safety assessment of these compounds.
Troubleshooting Guides
Issue: Observed elevation in liver enzymes (ALT/AST).
| Possible Cause | Recommended Action |
| On-Target Hepatotoxicity | 1. Confirm with Histopathology: Perform H&E staining on liver sections to assess the nature and extent of liver damage (e.g., necrosis, inflammation).2. Dose Reduction/Intermittent Dosing: Evaluate if a lower dose or an intermittent dosing schedule can maintain efficacy while reducing liver enzyme elevation.3. Monitor Inflammatory Markers: Measure hepatic levels of pro-inflammatory cytokines to assess the inflammatory component of the liver injury. |
| Off-Target Effects | 1. Kinase Profiling: Screen the inhibitor against a broad panel of kinases to identify potential off-target interactions that could contribute to hepatotoxicity.2. Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of the inhibitor to determine if hepatotoxicity can be dissociated from the on-target p38 inhibition. |
| Vehicle Toxicity | 1. Run Vehicle-Only Control: Ensure that the vehicle used to deliver the inhibitor is not contributing to the observed hepatotoxicity. |
Experimental Workflow for Investigating Hepatotoxicity
Caption: Workflow for investigating p38 inhibitor-induced hepatotoxicity.
Issue: Development of skin rash in test animals.
| Possible Cause | Recommended Action |
| On-Target Dermatological Toxicity | 1. Prophylactic Co-treatment: Implement a prophylactic co-treatment regimen with oral minocycline or doxycycline. Start treatment concurrently with or just before the p38 inhibitor.2. Topical Treatments: In some models, topical application of corticosteroids may be considered to manage localized inflammation.3. Dose Adjustment: Assess if a lower dose of the p38 inhibitor can reduce the severity of the skin rash. |
| Hypersensitivity Reaction | 1. Evaluate for Immune Markers: Assess skin biopsies for signs of an allergic reaction, such as eosinophilic infiltration. |
Signaling Pathway Implicated in Skin Toxicity
Caption: Simplified pathway of p38 MAPK in skin inflammation.
Data Presentation: Summary of Potential Toxicities and Mitigation Strategies
| Toxicity | Monitoring Parameters | Mitigation Strategies |
| Hepatotoxicity | Serum ALT, AST, ALP, Bilirubin; Liver Histopathology (H&E Staining) | Dose reduction, intermittent dosing, development of isoform-selective or allosteric inhibitors. |
| Skin Rash | Visual scoring of rash severity; Histopathology of skin biopsies | Prophylactic oral minocycline or doxycycline; Topical corticosteroids. |
| Cardiotoxicity | ECG, echocardiography, serum cardiac troponins (cTnI, cTnT)[1] | Careful dose selection, development of inhibitors with improved kinase selectivity. |
| Immunosuppression | Complete blood count (CBC) with differential; Flow cytometry for immune cell populations (T-cells, B-cells, macrophages); Cytokine profiling (e.g., TNF-α, IL-6) | Intermittent dosing, development of inhibitors targeting downstream substrates (e.g., MK2 inhibitors). |
Experimental Protocols
Protocol 1: Prophylactic Co-administration of Minocycline to Mitigate Skin Rash
-
Animal Model: Utilize a relevant rodent model (e.g., BALB/c mice).
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: p38 inhibitor at the target dose.
-
Group 3: p38 inhibitor at the target dose + Minocycline (e.g., 50 mg/kg, oral gavage, daily).
-
-
Procedure:
-
Begin minocycline administration one day prior to the first dose of the p38 inhibitor and continue for the duration of the study.
-
Administer the p38 inhibitor according to the study design.
-
Visually score the severity of skin rash daily or every other day using a standardized scoring system (e.g., 0 = no rash, 4 = severe, ulcerative rash).
-
At the end of the study, collect skin samples for histopathological analysis to assess inflammation and tissue damage.
-
-
Endpoints:
-
Primary: Reduction in the average skin rash score in the co-treated group compared to the p38 inhibitor alone group.
-
Secondary: Histopathological improvement, body weight, and general clinical signs.
-
Protocol 2: Assessment of Hepatotoxicity
-
Animal Model: Use a standard rodent model (e.g., C57BL/6 mice).
-
Procedure:
-
Administer the p38 inhibitor at various doses for the desired study duration (e.g., 14 or 28 days).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals during the study (e.g., weekly).
-
Process blood to obtain serum and analyze for ALT and AST levels using a clinical chemistry analyzer.
-
At necropsy, collect liver tissue. Fix a portion in 10% neutral buffered formalin for histopathology and snap-freeze the remaining tissue for biomarker analysis.
-
-
Histopathology:
-
Endpoints:
-
Dose-dependent changes in serum ALT and AST levels.
-
Histopathological scores for liver injury.
-
Protocol 3: Evaluation of Immunosuppression via Flow Cytometry
-
Animal Model: Typically mice (e.g., C57BL/6).
-
Procedure:
-
Treat animals with the p38 inhibitor or vehicle for the study duration.
-
At selected time points, collect whole blood and/or spleens.
-
Prepare single-cell suspensions from the spleen. For whole blood, red blood cell lysis will be necessary.
-
-
Staining:
-
Stain cells with a panel of fluorescently-conjugated antibodies to identify key immune cell populations (e.g., CD3 for T-cells, CD4 for helper T-cells, CD8 for cytotoxic T-cells, B220 for B-cells, F4/80 for macrophages).
-
Include a viability dye to exclude dead cells from the analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify the percentage and absolute number of different immune cell populations in treated versus control animals.
-
-
Endpoints:
-
Changes in the relative proportions or absolute numbers of key immune cell subsets.
-
Next-Generation p38 Inhibitors: A Mitigation Strategy
The toxicity of early p38 inhibitors has driven the development of next-generation compounds with improved safety profiles. Key strategies include:
-
Isoform-Selective Inhibitors: Designing inhibitors that selectively target p38α while sparing other isoforms (β, γ, δ) may reduce off-target effects. However, since many of the primary toxicities are linked to on-target p38α inhibition, this strategy has its limitations.
-
Allosteric Inhibitors: Unlike traditional ATP-competitive inhibitors, allosteric inhibitors bind to a site on the kinase distinct from the ATP-binding pocket. This can lead to greater selectivity and a different pharmacological profile, potentially with reduced toxicity. BIRB 796 is an early example of an allosteric p38 inhibitor.
-
Inhibitors of Downstream Targets: Targeting kinases downstream of p38, such as MAPK-activated protein kinase 2 (MK2), is an alternative approach. This may allow for more selective modulation of the p38 pathway, potentially sparing some of the functions of p38 that are important for normal cellular homeostasis and thereby reducing toxicity.
Logical Flow for Developing Safer p38 Inhibitors
Caption: A logical workflow for the discovery and development of p38 inhibitors with an improved safety profile.
References
- 1. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The histopathological evaluation of drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Org 48762-0 Kinase Selectivity Profile
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the kinase selectivity profile of Org 48762-0. The following question-and-answer format addresses potential issues and frequently asked questions that may arise during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) isoforms, specifically p38α and p38β.[1][2] Its mechanism of action involves the direct inhibition of p38 kinase activity.
Q2: What is the inhibitory potency of this compound against its primary target?
In enzymatic assays, this compound exhibits a half-maximal effective concentration (EC50) of 0.10 µM for p38α kinase.[1][3]
Q3: How selective is this compound for p38 kinases?
This compound demonstrates a high degree of selectivity for p38α and p38β over a broad range of other human kinases. In a screening panel of 50 human kinases, potent inhibition was observed only for p38α and p38β. The other 48 kinases in the panel showed less than 25% inhibition at a concentration of 10 µM, indicating a selectivity of over 100-fold.
Troubleshooting Guide
Q4: I am not observing the expected inhibition of my target pathway in cells. What could be the reason?
Several factors could contribute to a lack of efficacy in cellular assays:
-
Cellular Potency: The cellular potency of this compound for inhibiting downstream p38 signaling, such as measured by the inhibition of stress-induced MK2 translocation, has an EC50 value of 0.69 μM. For complete inhibition of lipopolysaccharide (LPS)-induced TNFα release from peripheral blood mononuclear cells (PBMCs), an EC50 of 0.06 μM was reported. Ensure your experimental concentration is within the effective range.
-
Cell Type and Stimulation: The cellular context is crucial. The inhibitory effect of this compound on signaling cascades has been demonstrated in cells stimulated with IL-1β or LPS. Confirm that your chosen cell line and stimulus are appropriate for activating the p38 pathway.
-
Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your cell culture medium. Poor solubility can lead to a lower effective concentration.
Q5: I am observing unexpected off-target effects in my experiment. Is this consistent with the known selectivity profile?
Based on available data, this compound is highly selective for p38α and p38β. At a concentration of 10 µM, it showed minimal inhibition (<25%) of 48 other kinases. If you are observing off-target effects, consider the following:
-
High Concentrations: Using concentrations significantly higher than the EC50 for p38 inhibition may increase the likelihood of engaging other kinases.
-
Specific Kinome of Your Model System: The selectivity was determined against a specific panel of 50 kinases. Your experimental system may express kinases not included in this panel that could be sensitive to this compound.
-
Indirect Effects: The observed phenotype might be an indirect consequence of p38 inhibition in your specific cellular model, rather than a direct off-target kinase interaction.
Data Presentation
Table 1: Potency of this compound against p38α Kinase
| Target | Assay Type | Parameter | Value (µM) |
| p38α | Enzymatic | EC50 | 0.10 |
Table 2: Selectivity Profile of this compound
| Kinase Target | Concentration Tested (µM) | Inhibition |
| p38α | - | Potent Inhibition |
| p38β | 10 | Potent Inhibition |
| 48 Other Human Kinases | 10 | < 25% |
Note: The specific list of the 48 other human kinases is not detailed in the cited public literature.
Experimental Protocols
General Protocol for In Vitro p38 Kinase Activity Assay (IMAP-based)
This protocol is a generalized procedure based on the Immobilized Metal Affinity-based Phosphorescence (IMAP) assay format, which was used to determine the EC50 of this compound.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT, and a source of ATP).
-
Dilute the p38α kinase enzyme to the desired concentration in the reaction buffer.
-
Prepare a fluorescently labeled substrate peptide for p38 kinase (e.g., a peptide derived from ATF2).
-
Prepare serial dilutions of this compound in the reaction buffer.
-
-
Kinase Reaction:
-
In a microplate, add the p38α kinase enzyme.
-
Add the serially diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding the ATP and fluorescently labeled substrate peptide mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding the IMAP binding solution containing trivalent metal-coated nanoparticles.
-
Incubate to allow the phosphorylated substrate to bind to the nanoparticles.
-
Measure the fluorescence polarization or TR-FRET signal using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
General Protocol for LPS-Induced TNFα Release in THP-1 Cells
This protocol provides a general workflow for assessing the inhibitory effect of this compound on cytokine release in a human monocytic cell line.
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Differentiate the THP-1 cells into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
-
Compound Treatment and Stimulation:
-
Plate the differentiated THP-1 cells in a multi-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce TNFα production.
-
Incubate for an appropriate time (e.g., 4-24 hours).
-
-
TNFα Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNFα in the supernatant using a commercially available ELISA or HTRF assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNFα release for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.
-
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflows for in vitro and cell-based assays.
References
Technical Support Center: Refinement of Animal Models for Org 48762-0 Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models in the study of Org 48762-0, a selective p38α/β kinase inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with murine models of inflammation for this compound research.
Murine Collagen-Induced Arthritis (CIA) Model
Question: We are observing low incidence and severity of arthritis in our CIA mouse model. What are the potential causes and how can we troubleshoot this?
Answer:
Low disease incidence and severity in the CIA model can stem from several factors. Here are key areas to investigate and potential solutions:
-
Animal Supply and Strain: The genetic background and gut microbiome of mice can significantly influence their susceptibility to CIA.[1] It is recommended to test mice from different vendors to find a colony with high susceptibility. DBA/1 and B10.RIII mice are known to be highly susceptible to CIA induced with bovine or chick type II collagen.[2]
-
Housing Conditions: Suboptimal housing can impact the immune response. Maintaining a specific-pathogen-free (SPF) environment is crucial to minimize variability.[1][2] Conventional housing may alter the gut microbiome, affecting CIA susceptibility.[1]
-
Collagen Emulsion Quality: The preparation of the collagen/Complete Freund's Adjuvant (CFA) emulsion is critical. An improper emulsion will lead to a poor immune response.
-
Method: Avoid the double syringe method as it can produce variable results. A homogenizer is recommended for creating a stable, thick emulsion.
-
Quality Check: Perform a "water drop test." A stable emulsion will not disperse when a drop of water is placed on its surface.
-
-
Injection Technique: Incorrect injection technique can lead to failed immunization.
-
Location: Injections should be administered subcutaneously at the base of the tail. The primary immunization should be about 2 cm from the base, and the booster (if applicable) about 3 cm from the base.
-
Leakage: Avoid injecting into the tail vein, as this can be lethal to the mice.
-
Question: How can we accurately and consistently monitor disease progression in our CIA model?
Answer:
Consistent monitoring is essential for evaluating the efficacy of this compound. A multi-parameter approach is recommended:
-
Clinical Scoring: This is a standard, non-invasive method. A widely used scoring system is as follows:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to metatarsal joints.
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits, or ankylosis of the limb. The scores for each paw are summed for a total score per animal (maximum of 16).
-
-
Histopathological Analysis: This provides a detailed assessment of joint inflammation, cartilage destruction, and bone erosion. Standardized scoring systems should be used for synovitis, pannus formation, cartilage damage, and bone resorption.
-
Biomarkers: Serum levels of Matrix Metalloproteinase-3 (MMP-3) have been shown to strongly correlate with inflammation, cartilage destruction, and bone erosion in the CIA model.
Lipopolysaccharide (LPS)-Induced Endotoxemia Model
Question: We are observing high variability in the inflammatory response of our mice to LPS administration. How can we reduce this variability?
Answer:
Variability in the LPS-induced endotoxemia model is a common challenge. The following factors should be carefully controlled:
-
Mouse Strain: Different mouse strains exhibit varying sensitivity to LPS. For instance, C3H/HeJ and C57BL/10ScCr strains are resistant to LPS-induced endotoxemia. Commonly used strains like C57BL/6 and BALB/c have a lethal dose (LD50) of around 10 mg/kg body weight. It is crucial to select and consistently use an appropriate strain.
-
Hygiene Status: The microbiota of the animals can influence their response to LPS. Using specific-pathogen-free (SPF) animals is recommended to ensure a more uniform response.
-
LPS Preparation and Administration: Ensure that the LPS is properly dissolved and administered consistently (e.g., intraperitoneally). The dose of LPS is critical and should be carefully calculated based on the mouse strain and the desired severity of the inflammatory response.
Question: What is the expected timeline for cytokine release after LPS injection, and what are the best methods for analysis?
Answer:
The cytokine response to LPS is rapid. Pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 typically peak in the serum within 1 to 6 hours after LPS injection.
-
Cytokine Analysis:
-
Multiplex Bead Assays: This technology allows for the simultaneous measurement of multiple cytokines from a small sample volume, providing a comprehensive profile of the inflammatory response.
-
ELISA: A standard method for quantifying individual cytokine levels in serum or tissue homogenates.
-
qPCR: To analyze the gene expression levels of cytokines in tissues like the spleen, liver, and colon.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of p38α and p38β mitogen-activated protein kinases (MAPKs). The p38 MAPK pathway is a key signaling cascade involved in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. By inhibiting p38α/β, this compound reduces the release of these cytokines, thereby exerting its anti-inflammatory effects.
Q2: How should this compound be administered to mice in experimental models?
This compound is orally bioavailable. In murine studies, it has been successfully administered via oral gavage. A common vehicle used for administration is a solution of 0.5% gelatin and 5% mannitol in water.
Q3: What are the known pharmacokinetic properties of this compound in mice?
Pharmacokinetic studies in mice have shown that this compound has drug-like properties. It exhibits good oral bioavailability and sustained exposure in the bloodstream.
Q4: What are the potential adverse effects of p38 MAPK inhibitors like this compound in animal models?
While this compound has shown a high degree of selectivity, systemic inhibition of the p38 MAPK pathway can have potential side effects. In general, p38 inhibitors have been associated with adverse effects in some clinical trials, including liver toxicity, central nervous system effects, and skin reactions. Therefore, it is important to monitor for any signs of toxicity in animal models, such as changes in behavior, weight loss, or organ abnormalities upon histopathological examination.
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of this compound in Male Balb/c Mice
| Parameter | Intravenous (1.6 mg/kg) | Oral (4.0 mg/kg) |
| Bioavailability | N/A | 85% |
| Volume of Distribution (Vss) | 50.0 ml/kg | N/A |
| Clearance (CL) | 9.0 ml/h/kg | N/A |
| Mean Residence Time | 5.3 h | N/A |
| Systemic Exposure | N/A | >1 µM over 24 h |
Table 2: Histopathological Scoring System for Murine Collagen-Induced Arthritis
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 | Score 5 |
| Inflammation | Normal | Minimal inflammatory infiltrate | Mild infiltrate | Moderate infiltrate | Marked infiltrate | Severe infiltrate |
| Pannus | Normal | Minimal pannus formation | Mild pannus with some cartilage erosion | Moderate pannus with significant cartilage erosion | Marked pannus with severe cartilage and subchondral bone erosion | Severe pannus with total destruction of joint architecture |
| Cartilage Damage | Normal | Minimal loss of proteoglycan | Mild to moderate loss of proteoglycan | Severe loss of proteoglycan | Full-thickness cartilage loss in focal areas | Widespread full-thickness cartilage loss |
| Bone Resorption | Normal | Minimal bone erosion at marginal zones | Mild bone erosion | Moderate bone erosion | Marked bone erosion extending to the entire joint | Severe bone erosion with complete loss of joint integrity |
This is a generalized scoring system. Researchers should refer to specific publications for detailed criteria.
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
-
Animal Preparation: Use male DBA/1 mice, 8-10 weeks old. Allow them to acclimate for at least one week before the experiment.
-
Reagent Preparation:
-
Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by homogenizing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/CFA emulsion subcutaneously at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the collagen/IFA emulsion subcutaneously at a site near the primary injection.
-
-
Disease Monitoring:
-
Begin clinical scoring of arthritis three times a week starting from day 21.
-
At the end of the study, collect paws for histopathological analysis.
-
Protocol 2: LPS-Induced Endotoxemia in C57BL/6 Mice
-
Animal Preparation: Use male C57BL/6 mice, 8-10 weeks old.
-
Reagent Preparation: Dissolve Lipopolysaccharide (LPS) from E. coli in sterile, pyrogen-free saline to the desired concentration (e.g., 5 mg/kg).
-
LPS Administration:
-
Administer the LPS solution via intraperitoneal (i.p.) injection.
-
Administer an equal volume of sterile saline to the control group.
-
-
Sample Collection and Analysis:
-
Collect blood samples via cardiac puncture or tail vein at various time points (e.g., 1, 2, 4, 6, and 24 hours) post-injection.
-
Separate serum for cytokine analysis using ELISA or multiplex assays.
-
At the study endpoint, harvest tissues (spleen, liver) for gene expression analysis (qPCR) or histopathology.
-
Mandatory Visualization
Caption: Simplified signaling pathway of p38 MAPK activation by LPS and its inhibition by this compound.
Caption: General experimental workflow for evaluating this compound in a murine CIA model.
References
Validation & Comparative
A Comparative Guide to p38 MAPK Inhibitors: Org 48762-0 versus SB203580
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Its role in inflammation has made it a key target for therapeutic intervention in diseases such as rheumatoid arthritis. This guide provides a detailed comparison of two notable p38 MAPK inhibitors, Org 48762-0 and SB203580, with a focus on their inhibitory potency, selectivity, and cellular effects, supported by experimental data.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and SB203580, facilitating a direct comparison of their biochemical and cellular activities.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | Assay | EC50 / IC50 (nM) | Reference |
| This compound | p38α | IMAP Assay | 100 ± 10 | [1] |
| p38β | - | Potent Inhibition | [1] | |
| SB203580 | p38α (SAPK2a) | - | 50 | [2][3] |
| p38β2 (SAPK2b) | - | 500 | [2] | |
| p38α | IMAP Assay | 100 ± 10 |
Table 2: Cellular Activity
| Compound | Cell Type | Assay | Endpoint | EC50 / IC50 (µM) | Reference |
| This compound | Human PBMC | LPS-induced TNFα release | TNFα quantification | 0.06 ± 0.01 | |
| SB203580 | Human PBMC | LPS-induced TNFα release | TNFα quantification | 0.28 ± 0.07 | |
| SB203580 | THP-1 cells | - | - | 0.3 - 0.5 | |
| SB203580 | Primary human T cells, murine CT6 T cells, or BAF F7 B cells | IL-2-induced proliferation | Proliferation | 3 - 5 |
Table 3: Selectivity Profile
| Compound | Selectivity Note | Reference |
| This compound | High degree of selectivity (>100-fold) over a broad range of 50 human kinases. | |
| SB203580 | Displays 100-500-fold selectivity over LCK, GSK-3β, and PKBα. |
p38 MAPK Signaling Pathway
The diagram below illustrates the canonical p38 MAPK signaling cascade, which is activated by various extracellular stimuli and leads to downstream cellular responses.
Caption: The p38 MAPK signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
p38α Kinase Activity Assay (IMAP)
This assay determines the inhibitory potency of compounds on p38α kinase activity.
-
Principle: The Immobilized Metal Affinity-based Fluorescence Polarization (IMAP) assay measures the phosphorylation of a fluorescently labeled peptide substrate by the kinase.
-
Procedure:
-
The p38α enzyme is incubated with the test compound (this compound or SB203580) at various concentrations.
-
A fluorescently labeled peptide substrate and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
A binding solution containing trivalent metal-based nanoparticles is added. These nanoparticles bind to the phosphate group of the phosphorylated substrate.
-
The fluorescence polarization of the solution is measured. Binding of the phosphorylated substrate to the large nanoparticles slows its rotation, leading to an increase in fluorescence polarization.
-
The EC50 value is calculated by plotting the percentage of inhibition against the compound concentration. Data is normalized to the enzyme activity in the absence of an inhibitor.
-
LPS-Induced TNFα Release in Human PBMCs
This functional cellular assay assesses the ability of the inhibitors to block the production of the pro-inflammatory cytokine TNFα.
-
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates peripheral blood mononuclear cells (PBMCs) to produce and release TNFα. The amount of TNFα released into the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Procedure:
-
Human PBMCs are isolated from whole blood.
-
The cells are pre-treated with a range of concentrations of the p38 inhibitor (this compound or SB203580) for 30 minutes.
-
LPS is then added to the cell culture to stimulate TNFα production.
-
The cells are incubated for 4 hours.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of TNFα in the supernatant is quantified using a standard TNFα ELISA kit.
-
The EC50 value is determined by normalizing the data to TNFα levels obtained in the absence of the inhibitor and plotting against the inhibitor concentration.
-
Kinase Selectivity Profiling
This experiment evaluates the specificity of the p38 inhibitors against a broader panel of human kinases.
-
Principle: The inhibitory activity of a compound is tested against a large number of different kinases to determine its selectivity profile.
-
Procedure:
-
This compound and SB203580 are tested at a fixed concentration (e.g., 10 µM) against a panel of 50 different human kinases.
-
The activity of each kinase is measured in the presence and absence of the inhibitor.
-
The percentage of inhibition for each individual kinase is calculated.
-
The results are plotted to visualize the selectivity profile of each compound.
-
Conclusion
Both this compound and SB203580 are potent inhibitors of p38 MAPK. In direct comparative enzymatic assays, both compounds exhibit identical EC50 values for p38α. However, in a cellular context, this compound demonstrates approximately four-fold greater potency in inhibiting LPS-induced TNFα release from human PBMCs compared to SB203580. Both inhibitors show a high degree of selectivity for p38 kinases over other kinases. The choice between these inhibitors may depend on the specific experimental context, with this compound offering an advantage in cellular potency for inflammatory responses. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their studies.
References
A Comparative Guide: Org 48762-0 and Anti-TNFα Antibody Therapy in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct therapeutic strategies for inflammatory diseases: the small molecule p38 MAPK inhibitor, Org 48762-0, and the established class of biologics, anti-TNFα antibodies. We will delve into their mechanisms of action, present comparative preclinical data, and provide detailed experimental protocols for key assays cited in the evaluation of these therapies.
Introduction
The management of chronic inflammatory diseases, such as rheumatoid arthritis, has been revolutionized by the advent of targeted therapies. Among these, anti-tumor necrosis factor-alpha (anti-TNFα) antibodies have become a cornerstone of treatment. These biologic agents directly neutralize the pro-inflammatory cytokine TNFα, a key mediator in the inflammatory cascade.
More recently, intracellular signaling pathways that regulate the production of TNFα and other inflammatory cytokines have emerged as attractive targets for small molecule inhibitors. This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a critical enzyme in the signaling cascade that leads to the synthesis of TNFα and other pro-inflammatory mediators. This guide offers a head-to-head comparison of these two therapeutic modalities, providing a comprehensive overview for researchers and drug development professionals.
Mechanisms of Action
The fundamental difference between this compound and anti-TNFα antibodies lies in their point of intervention in the inflammatory process. Anti-TNFα antibodies act extracellularly by binding to and neutralizing TNFα, while this compound acts intracellularly to inhibit a key kinase in the signaling pathway responsible for TNFα production.
This compound: A Selective p38 MAPK Inhibitor
This compound is a selective inhibitor of p38α and p38β kinases[1]. The p38 MAPK signaling pathway is activated by cellular stressors and pro-inflammatory cytokines, leading to the downstream activation of transcription factors and ultimately, the increased expression of inflammatory genes[2][3][4]. By inhibiting p38α and p38β, this compound effectively blocks this cascade, resulting in the reduced production of key pro-inflammatory cytokines, including TNFα, interleukin-1β (IL-1β), and interleukin-6 (IL-6)[5].
Anti-TNFα Antibody Therapy
Anti-TNFα antibodies are monoclonal antibodies that bind with high affinity to both soluble and transmembrane forms of TNFα. This binding prevents TNFα from interacting with its receptors, TNFR1 and TNFR2, on the surface of target cells. By blocking this interaction, anti-TNFα antibodies inhibit the downstream signaling pathways, such as the NF-κB and MAPK pathways, that are activated by TNFα and lead to a pro-inflammatory response. Some anti-TNFα antibodies may also induce other effector functions, such as antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), leading to the lysis of TNFα-expressing cells.
Comparative Preclinical Data
A key study directly compared the therapeutic efficacy of this compound and a neutralizing anti-mouse TNFα (anti-mTNFα) antibody in a murine model of collagen-induced arthritis (CIA), a widely used preclinical model for rheumatoid arthritis.
In Vitro Potency
| Compound | Assay | Target | EC50 / IC50 | Reference |
| This compound | p38α Kinase Activity Assay | p38α kinase | 0.10 ± 0.01 µM | |
| This compound | LPS-induced TNFα release in human PBMCs | Endogenous p38 | 0.06 ± 0.01 µM |
In Vivo Efficacy in Murine Collagen-Induced Arthritis (CIA) Model
The following table summarizes the key findings from the comparative study in the murine CIA model. Treatment was initiated after the onset of clinical signs of arthritis.
| Treatment Group | Dosing Regimen | Mean Arthritis Score (Day 42) | Inhibition of Arthritis Score vs. Vehicle (%) | Radiological Score (Day 42) | Protection against Bone Damage vs. Vehicle (%) | Reference |
| Vehicle | Daily p.o. | ~10 | - | ~12 | - | |
| This compound (5 mg/kg) | Daily p.o. | ~3 | ~70% | ~5 | ~58% (statistically significant) | |
| Anti-mTNFα Antibody | i.p. three times a week | ~3 | ~70% | ~8 | ~33% (not statistically significant) |
Note: Values are approximated from graphical data presented in the source.
These results indicate that while both this compound and the anti-mTNFα antibody demonstrated comparable efficacy in reducing the clinical signs of arthritis, this compound showed a more pronounced and statistically significant protective effect on bone damage as assessed by radiological analysis.
Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Oral Bioavailability | 85% | 4.0 mg/kg p.o. | |
| Mean Residence Time | 5.3 h | 1.6 mg/kg i.v. | |
| Sustained Exposure | >1 µM for 24 h | 4.0 mg/kg p.o. |
Detailed Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in the comparison of this compound and anti-TNFα antibody therapy.
p38 Kinase Inhibition Assay
Objective: To determine the in vitro potency of a compound to inhibit the enzymatic activity of p38 kinase.
Methodology:
-
Assay Principle: A common method is a fluorescence polarization-based immunoassay (e.g., IMAP™ assay) or a radiometric assay (e.g., using [γ-³²P]ATP). The assay measures the phosphorylation of a specific p38 substrate by the p38 kinase enzyme.
-
Reagents: Recombinant human p38α kinase, a specific peptide substrate (e.g., derived from ATF-2), ATP, and the test compound (this compound).
-
Procedure:
-
The p38α kinase, substrate, and varying concentrations of the test compound are incubated in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 30-60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a vehicle control. An IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
LPS-Induced TNFα Release in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the cellular potency of a compound in inhibiting the production of TNFα from primary human immune cells.
Methodology:
-
Cell Isolation: PBMCs are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: Isolated PBMCs are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum.
-
Procedure:
-
PBMCs are pre-incubated with various concentrations of the test compound (this compound) for a specified time (e.g., 30-60 minutes).
-
The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce TNFα production.
-
The cell cultures are incubated for a further period (e.g., 4-24 hours) at 37°C in a CO₂ incubator.
-
The cell culture supernatant is collected.
-
-
Quantification: The concentration of TNFα in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of TNFα release inhibition is calculated for each compound concentration compared to the LPS-stimulated vehicle control. An EC50 value (the concentration of the compound that produces 50% of the maximal inhibitory effect) is determined.
Murine Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the in vivo efficacy of a therapeutic agent in a preclinical model of rheumatoid arthritis.
Methodology:
-
Animals: Genetically susceptible mouse strains, such as DBA/1 mice, are used.
-
Induction of Arthritis:
-
An emulsion of type II collagen (e.g., bovine or chicken) and Complete Freund's Adjuvant (CFA) is prepared.
-
Mice are immunized with an intradermal injection of the collagen/CFA emulsion at the base of the tail.
-
A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically administered 21 days after the primary immunization.
-
-
Treatment:
-
Treatment with the test compounds (this compound or anti-mTNFα antibody) is initiated after the onset of clinical signs of arthritis (e.g., when the arthritis score reaches a predefined level).
-
This compound is administered orally (p.o.) daily.
-
Anti-mTNFα antibody is administered intraperitoneally (i.p.) on a less frequent schedule (e.g., three times a week).
-
-
Efficacy Assessment:
-
Clinical Scoring: The severity of arthritis in each paw is visually scored on a scale of 0-4, based on the degree of erythema and swelling. The scores for all four paws are summed to give a total clinical score per mouse.
-
Radiological Analysis: At the end of the study, the hind paws are X-rayed, and the images are scored for bone erosion and joint space narrowing.
-
-
Data Analysis: The mean arthritis scores and radiological scores for each treatment group are compared to the vehicle-treated control group to determine the therapeutic efficacy.
Summary and Conclusion
This guide has provided a detailed comparison of this compound, a selective p38 MAPK inhibitor, and anti-TNFα antibody therapy. While both approaches have demonstrated significant efficacy in preclinical models of arthritis, they operate through distinct mechanisms of action.
-
Anti-TNFα antibodies offer a proven clinical strategy by directly targeting and neutralizing the key inflammatory cytokine, TNFα.
-
This compound represents a small molecule approach that targets an intracellular signaling node, thereby inhibiting the production of a broader range of pro-inflammatory cytokines, including TNFα, IL-1β, and IL-6.
Preclinical data from the murine CIA model suggests that while both treatments can effectively reduce clinical inflammation, p38 MAPK inhibition with this compound may offer superior protection against bone and cartilage destruction. However, it is important to note that several p38 MAPK inhibitors have faced challenges in clinical development due to off-target effects or a lack of sustained efficacy. Further research and clinical evaluation are necessary to fully understand the therapeutic potential of this compound and other p38 MAPK inhibitors in the treatment of inflammatory diseases.
This guide provides a foundation for researchers to understand the key differences and comparative performance of these two important therapeutic strategies. The detailed experimental protocols offer a starting point for the design and execution of further comparative studies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]
- 5. A potent and selective p38 inhibitor protects against bone damage in murine collagen-induced arthritis: a comparison with neutralization of mouse TNFα - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Org 48762-0 in the Landscape of p38 MAPK Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the p38 MAPK inhibitor Org 48762-0 with other notable alternatives. Supported by experimental data, this document delves into the efficacy, selectivity, and preclinical performance of these compounds, offering insights to inform research and development decisions.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a prime target for therapeutic intervention in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[1] While first-generation p38 MAPK inhibitors showed initial promise, their clinical development was often hindered by off-target effects and toxicity.[1] This has spurred the development of next-generation inhibitors with improved selectivity and potency.[1] This guide focuses on this compound, a potent and selective p38 inhibitor, and compares its performance against other p38 MAPK inhibitors based on available preclinical data.
Comparative Analysis of Inhibitor Potency and Selectivity
This compound has demonstrated potent inhibition of p38α kinase.[2][3] In comparative studies, it has shown superior or comparable efficacy to other well-known p38 MAPK inhibitors.
| Inhibitor | Target Isoforms | Potency (IC50/EC50) | Selectivity | Key Findings |
| This compound | p38α, p38β | p38α: ~0.1 µM (EC50) | High degree of kinase selectivity for p38α and p38β over a broad range of other human kinases (>100-fold). | Potently inhibits p38α and β kinases with high selectivity. Reduces LPS-induced TNFα release in cellular assays and in vivo. |
| SB203580 | p38α, p38β | - | Promiscuous selectivity profile, inhibiting other kinases. | A widely used research tool, but its lack of selectivity can confound experimental results. Less potent in cellular assays compared to this compound (EC50 for MK2 translocation: 4.67±0.29 μM vs 0.69±0.12 μM for this compound). |
| BIRB-796 | p38α, p38β | p38α: ~0.1 nM (IC50) | High | An allosteric inhibitor that has been investigated in clinical trials for inflammatory diseases. Its development has been hampered by issues such as liver toxicity. |
| Ralimetinib (LY2228820) | p38α, p38β | - | Potent and selective inhibitor of p38α and p38β isoforms. | Has been evaluated in a Phase I clinical trial for advanced cancer, showing inhibition of p38 MAPK-induced phosphorylation of MAPKAP-K2. |
| VX-745 | p38α | - | More selective for p38α than p38β. | One of the first p38 inhibitors to advance to clinical trials, but its development was hindered by toxicity. |
| UR-13756 | p38α | IC50 = 80 nM | Potent p38-inhibiting activity. | A pyrazolo[3,4-b]pyridine derivative noted for its p38 inhibitory action. |
In Vivo Efficacy: Preclinical Models
Preclinical studies in animal models of inflammation have been crucial in evaluating the in vivo potential of p38 MAPK inhibitors.
LPS-Induced Cytokine Production in Mice:
In a lipopolysaccharide (LPS)-induced inflammation model in mice, this compound demonstrated potent in vivo activity. Oral administration of this compound dose-dependently inhibited the production of TNFα, with a dose of 3 mg/kg resulting in almost complete inhibition (~90%). In the same model, a 10-fold higher dose of SB203580 was required to achieve a similar effect. Furthermore, this compound significantly reduced the serum levels of other pro-inflammatory cytokines and chemokines, including IL-1β, IL-6, MIP-1α/β, RANTES, and MCP-1.
Murine Collagen-Induced Arthritis (CIA):
In a murine model of collagen-induced arthritis, a preclinical model for rheumatoid arthritis, this compound was compared with anti-mTNFα antibody treatment. Both treatments equally inhibited the macroscopic development of arthritis. However, the study suggested that pharmacological targeting of p38 kinase with this compound provided good protection against joint tissue damage, with neutralization of mTNFα producing less prominent suppression of bone damage.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for assessing inhibitor efficacy.
Caption: The p38 MAPK signaling cascade and the point of intervention for inhibitors.
Caption: Preclinical workflow for p38 MAPK inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of p38 MAPK inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
Reagents: Recombinant active p38 MAPK enzyme, a specific substrate peptide, ATP, and the test inhibitor at various concentrations.
-
Procedure: The kinase reaction is initiated by mixing the enzyme, substrate, and ATP in a suitable buffer. The test inhibitor is added at varying concentrations.
-
Detection: The phosphorylation of the substrate is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or fluorescence-based assays.
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Assay for Cytokine Inhibition
Objective: To measure the ability of an inhibitor to block the production of pro-inflammatory cytokines in a cellular context.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are cultured.
-
Treatment: Cells are pre-incubated with the p38 MAPK inhibitor at various concentrations for a specified time (e.g., 30 minutes).
-
Stimulation: The cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce cytokine production.
-
Sample Collection: After an incubation period, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of the target cytokine (e.g., TNF-α) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of cytokine inhibition is plotted against the logarithm of the inhibitor concentration to determine the EC50 value.
In Vivo Lipopolysaccharide (LPS) Challenge
Objective: To assess the in vivo efficacy of an inhibitor in an acute inflammation model.
Methodology:
-
Animals: Typically, mice (e.g., female Balb/c) are used.
-
Dosing: The test inhibitor (e.g., this compound) is administered orally at different doses.
-
Challenge: After a specified time, the animals are challenged with an intraperitoneal injection of LPS to induce an inflammatory response.
-
Blood Collection: At a peak time for cytokine production (e.g., 1-2 hours post-LPS), blood samples are collected.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA.
-
Data Analysis: The reduction in cytokine levels in the treated groups is compared to the vehicle-treated control group to determine the in vivo potency of the inhibitor.
Conclusion
The available preclinical data suggests that this compound is a potent and highly selective inhibitor of p38α and p38β MAPK. Its superior selectivity profile compared to older inhibitors like SB203580 makes it a more reliable tool for studying the specific roles of p38 MAPK. Furthermore, its demonstrated in vivo efficacy in animal models of inflammation highlights its therapeutic potential. The development of next-generation p38 MAPK inhibitors like this compound, with improved potency and selectivity, represents a significant advancement in the pursuit of effective anti-inflammatory therapies. However, it is important to note that many p38 MAPK inhibitors have faced challenges in clinical trials, often due to toxicity or lack of efficacy. Continued research and carefully designed clinical studies will be essential to fully realize the therapeutic promise of this class of drugs.
References
A Comparative Analysis of p38 MAPK Inhibitors: Org 48762-0 and BIRB 796
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent p38 mitogen-activated protein kinase (MAPK) inhibitors, Org 48762-0 and BIRB 796. The p38 MAPK signaling pathway is a critical mediator of inflammatory responses, making it a key target for the development of therapeutics for a range of diseases, including rheumatoid arthritis and other autoimmune disorders. This document summarizes key performance data, details relevant experimental protocols, and visualizes associated biological pathways to aid researchers in selecting the appropriate tool compound for their studies.
Mechanism of Action and Kinase Selectivity
Both this compound and BIRB 796 are potent inhibitors of p38 MAPK, but they exhibit different mechanisms of action and selectivity profiles.
This compound , also known as UR13870, is a potent and highly selective inhibitor of p38α and p38β kinases.[1][2] It functions as an ATP-competitive inhibitor.[3] In a panel of 50 human kinases, this compound demonstrated a high degree of selectivity, with significant inhibition observed only for p38α and p38β.[1]
BIRB 796 , also known as Doramapimod, is a highly potent, allosteric inhibitor of p38 MAPK.[4] It belongs to the diaryl urea class of inhibitors and binds to a site distinct from the ATP-binding pocket, stabilizing an inactive conformation of the kinase. This unique mechanism results in very slow dissociation rates. BIRB 796 is considered a pan-p38 inhibitor, with activity against all four isoforms (α, β, γ, and δ). While highly potent for p38 kinases, BIRB 796 also shows inhibitory activity against other kinases at nanomolar concentrations, including JNK2α2, c-Raf-1, and B-Raf.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and BIRB 796, providing a direct comparison of their potency and cellular activity.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 / EC50 / Kd | Reference(s) |
| This compound | p38α | EC50: 100 nM | |
| p38β | Potent Inhibition (IC50 not specified) | ||
| Panel of 48 other kinases | <25% inhibition at 10 µM | ||
| BIRB 796 | p38α | IC50: 38 nM | |
| p38β | IC50: 65 nM | ||
| p38γ | IC50: 200 nM | ||
| p38δ | IC50: 520 nM | ||
| p38α | Kd: 0.1 nM | ||
| JNK2α2 | IC50: 98 nM | ||
| c-Raf-1 | IC50: 1.4 µM | ||
| B-Raf | IC50: 83 nM |
Table 2: Cellular Activity
| Compound | Assay | Cell Type | IC50 / EC50 | Reference(s) |
| This compound | LPS-induced TNFα release | Human PBMCs | EC50: 60 nM | |
| BIRB 796 | LPS-induced TNFα release | Human PBMCs | IC50: 21 nM |
Table 3: In Vivo Pharmacokinetics in Mice
| Compound | Dose & Route | Key Findings | Reference(s) |
| This compound | 4.0 mg/kg, oral | Oral bioavailability of 85%; sustained systemic exposure (>1 µM) for 24 h. | |
| BIRB 796 | 10 mg/kg, oral | Good pharmacokinetic performance. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
In Vitro p38 MAPK Kinase Assay
This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of purified p38 MAPK.
-
Materials:
-
Recombinant active p38α kinase
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate (e.g., ATF2)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, cold ATP)
-
Test compounds (this compound or BIRB 796)
-
96-well plates
-
Phosphocellulose paper or other method for capturing phosphorylated substrate
-
Scintillation counter (for radioactive assay) or appropriate plate reader (for non-radioactive assays)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the substrate, and the test compound or vehicle control (DMSO).
-
Add the recombinant active p38α kinase to each well.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding phosphoric acid).
-
Transfer a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
-
LPS-Induced TNF-α Release Assay in Human PBMCs
This cell-based assay measures the functional consequence of p38 MAPK inhibition by quantifying the suppression of the pro-inflammatory cytokine TNF-α.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound or BIRB 796)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
-
Procedure:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 with FBS.
-
Pre-incubate the cells with various concentrations of the test compounds or vehicle control for 1 hour at 37°C in a CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubate the plate for 18-24 hours at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each compound concentration and determine the IC50/EC50 value.
-
Western Blot Analysis of p38 MAPK Phosphorylation
This assay determines the ability of an inhibitor to block the activation of p38 MAPK within a cellular context by measuring its phosphorylation status.
-
Materials:
-
A suitable human cell line (e.g., THP-1 or HeLa)
-
Cell culture medium and supplements
-
A known p38 MAPK activator (e.g., anisomycin or IL-1β)
-
Test compounds (this compound or BIRB 796)
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, transfer apparatus, and western blotting reagents
-
Chemiluminescence detection system
-
-
Procedure:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle control for 1 hour.
-
Stimulate the cells with the p38 MAPK activator for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with the anti-total p38 MAPK antibody to normalize for protein loading.
-
Quantify the band intensities and calculate the ratio of phosphorylated p38 to total p38 for each treatment condition.
-
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: p38 MAPK Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Western Blot Analysis.
Caption: Logical Relationship for Inhibitor Selection.
References
Org 48762-0: A Comparative Analysis of its Cross-reactivity with other MAP kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective p38 mitogen-activated protein (MAP) kinase inhibitor, Org 48762-0, and its cross-reactivity with other key members of the MAP kinase family, namely Extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK). This document summarizes available quantitative data, presents detailed experimental protocols for relevant assays, and includes visualizations to illustrate key pathways and workflows.
High Selectivity Profile of this compound
This compound is a potent inhibitor of the p38α and p38β isoforms of the MAP kinase family.[1][2][3] Experimental data demonstrates a high degree of selectivity for these primary targets over a broad range of other human kinases.
A key study by Mihara et al. (2008) evaluated the kinase selectivity of this compound against a panel of 50 human kinases. The findings revealed that at a concentration of 10 μM, this compound exhibited potent inhibition of p38α and p38β, while showing minimal activity against the other 48 kinases, with inhibition levels of less than 25%.[2] This indicates a selectivity of over 100-fold for p38α over other kinases tested, including other MAP kinases such as JNKs.[2]
Comparative Inhibition Data
The following table summarizes the known inhibitory activity of this compound against its primary targets and provides a qualitative comparison for other MAP kinases based on available screening data.
| Kinase Target | This compound Activity | Reference |
| p38α MAPK | EC50: 0.10 ± 0.01 μM | |
| p38β MAPK | Potent Inhibition | |
| ERK (MAPK1/3) | <25% inhibition at 10 μM | |
| JNK (MAPK8/9/10) | <25% inhibition at 10 μM |
Signaling Pathway and Inhibitor Action
The diagram below illustrates the canonical MAP kinase signaling cascade and highlights the specific point of inhibition by this compound.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
Biochemical Kinase Inhibition Assay (IMAP-based)
This protocol outlines a representative method for determining the in vitro potency of an inhibitor against a specific kinase, similar to the assay used for characterizing this compound. The Immobilized Metal Affinity-based Fluorescence Polarization (IMAP) assay is a common method for measuring kinase activity.
Objective: To determine the EC50 value of a test compound (e.g., this compound) for a specific kinase (e.g., p38α).
Materials:
-
Recombinant human p38α kinase
-
Fluorescently labeled peptide substrate for p38α
-
ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Test compound (this compound) serially diluted in DMSO
-
IMAP binding solution containing trivalent metal-coated nanoparticles
-
384-well microplate, black, low-volume
-
Plate reader capable of fluorescence polarization detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, recombinant p38α kinase, and the fluorescently labeled peptide substrate.
-
Initiation of Kinase Reaction: Add the kinase reaction mixture to each well of the assay plate.
-
ATP Addition: To start the reaction, add a solution of ATP in kinase reaction buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Termination of Reaction: Stop the kinase reaction by adding the IMAP binding solution to each well.
-
Binding Incubation: Incubate the plate for at least 60 minutes at room temperature to allow the phosphorylated substrate to bind to the nanoparticles.
-
Detection: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Cell-Based Kinase Inhibition Assay
Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context. This protocol describes a general method for assessing the inhibition of a MAP kinase pathway in a cellular setting.
Objective: To determine the cellular potency of a test compound (e.g., this compound) by measuring the inhibition of phosphorylation of a downstream substrate of the target kinase.
Materials:
-
A suitable cell line (e.g., THP-1 monocytes or HeLa cells)
-
Cell culture medium and supplements
-
Stimulant to activate the p38 MAPK pathway (e.g., Lipopolysaccharide (LPS) or Anisomycin)
-
Test compound (this compound)
-
Lysis buffer
-
Primary antibodies against the phosphorylated and total forms of a downstream substrate (e.g., phospho-HSP27 and total HSP27)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Detection reagents (e.g., chemiluminescent substrate or fluorescent imaging system)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Pathway Stimulation: Add the stimulant (e.g., LPS) to the wells to activate the p38 MAPK pathway and incubate for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to each well to prepare cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting or ELISA:
-
Western Blotting: Separate equal amounts of protein from each lysate by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total forms of the downstream substrate. Then, incubate with the appropriate secondary antibody and visualize the protein bands using a suitable detection system.
-
ELISA: Use a sandwich ELISA kit specific for the phosphorylated substrate to quantify its levels in the cell lysates.
-
-
Data Analysis: Quantify the levels of the phosphorylated substrate and normalize to the total amount of the substrate or a housekeeping protein. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion
The available data strongly supports the classification of this compound as a highly selective inhibitor of p38α and p38β MAP kinases. Its minimal cross-reactivity with other MAP kinases, such as ERK and JNK, makes it a valuable tool for specifically investigating the roles of the p38 signaling pathway in various biological processes and a promising candidate for therapeutic development where targeted p38 inhibition is desired. The provided experimental protocols offer a foundation for researchers to independently verify and further explore the activity of this and other kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A potent and selective p38 inhibitor protects against bone damage in murine collagen-induced arthritis: a comparison with neutralization of mouse TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 755753-89-0 | Org48762-0 | Tocris Bioscience [tocris.com]
Org 48762-0 vs. next-generation p38 inhibitors
An Objective Comparison of Org 48762-0 and Next-Generation p38 Inhibitors for Researchers
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress, making it a significant therapeutic target for a variety of inflammatory diseases.[1] The activation of p38 MAPK leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] The pursuit of p38 inhibitors has led to the development of multiple generations of compounds, from early molecules to more refined next-generation inhibitors with improved clinical potential.
This guide provides a detailed comparison between this compound, a potent and selective preclinical p38 inhibitor, and the broader class of next-generation p38 inhibitors. It aims to provide researchers, scientists, and drug development professionals with a clear overview of their properties, supported by experimental data and protocols.
Profile: this compound
This compound (also known as UR13870) is a potent, orally active, and selective inhibitor of p38 MAPK.[3][4] It primarily targets the p38α and p38β isoforms. Its high selectivity and efficacy in preclinical models of inflammation, such as murine collagen-induced arthritis, have established it as a valuable research tool for studying the therapeutic potential of p38 inhibition.
Profile: Next-Generation p38 Inhibitors
First-generation p38 inhibitors, while promising, were often limited by off-target effects and toxicity issues, which hindered their clinical development. This led to the development of next-generation inhibitors designed for improved selectivity, potency, and better safety profiles. These compounds include a diverse range of chemical structures and mechanisms, including both ATP-competitive and allosteric inhibitors. Examples that have been evaluated in clinical trials include BIRB-796, VX-702, pamapimod, SCIO-469, and LY2228820. These newer agents have been investigated for a wide array of conditions, including rheumatoid arthritis, Crohn's disease, and various cancers.
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and representative next-generation p38 inhibitors. Data is compiled from various sources, and direct comparisons should be made with caution as experimental conditions may differ.
Table 1: Inhibitor Potency and Selectivity
| Inhibitor | Target Isoforms | Mechanism | EC50 / IC50 | Selectivity Profile |
| This compound | p38α, p38β | ATP-competitive | 0.1 µM (EC50 for p38α) | >100-fold selectivity over a broad panel of 48-50 other human kinases. |
| SB203580 (Reference) | p38α, p38β | ATP-competitive | 0.1 µM (EC50 for p38α) | Inhibits other kinases at higher concentrations. |
| BIRB-796 | p38α, p38β, p38γ, p38δ | Allosteric (DFG-out) | Pan-p38 inhibitor | Inhibited several non-p38 kinases despite a novel mechanism. |
| LY2228820 | p38α, p38β | ATP-competitive | Potent inhibitor | Selective for p38α/β. |
| VX-745 | p38α > p38β | ATP-competitive | Potent inhibitor | More selective for p38α than p38β. |
Table 2: In Vitro and In Vivo Activity
| Inhibitor | Cellular Assay | In Vivo Model (Example) | Key Findings |
| This compound | Inhibits LPS-induced TNFα release in PBMCs (EC50 = 0.06 µM). | Murine Collagen-Induced Arthritis (CIA) | Reduced inflammatory symptoms and protected against joint and bone damage. |
| BIRB-796 | Attenuated LPS-induced TNFα and IL-6 in healthy humans. | Crohn's Disease Clinical Trial | No efficacy was observed, and liver toxicity was a concern. |
| LY2228820 | Inhibits tumor proliferation in various cancer cell lines. | In vivo cancer models (e.g., melanoma, lung, ovarian) | Significantly inhibited tumor growth. |
Table 3: Pharmacokinetic and Clinical Profile
| Inhibitor | Oral Bioavailability | Key Pharmacokinetic Features | Clinical Status |
| This compound | 85% in mice. | Sustained systemic exposure (>1 µM) for 24h in mice. | Preclinical. |
| BIRB-796 | Orally active. | N/A | Investigated in Phase III trials; development hampered by toxicity. |
| LY2228820 | Orally active. | N/A | Advanced to clinical trials for cancer. |
| VX-702 | Orally active. | Well-tolerated in clinical studies. | Advanced to clinical trials. |
Signaling and Experimental Workflow Diagrams
To visualize the underlying biology and experimental approaches, the following diagrams are provided.
Caption: The p38 MAPK signaling cascade and point of inhibition.
Caption: General experimental workflow for evaluating p38 inhibitors.
Experimental Protocols
Below are representative methodologies for key experiments used to characterize p38 inhibitors.
p38α Kinase Inhibition Assay
-
Objective: To determine the in vitro potency of an inhibitor against purified p38α kinase.
-
Materials:
-
Recombinant human p38α kinase.
-
Kinase substrate (e.g., ATF2).
-
ATP (radiolabeled or non-radiolabeled).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Kinase detection reagent (e.g., phosphospecific antibody, ADP-Glo™).
-
-
Procedure:
-
Pre-incubate the p38α kinase, substrate, and serially diluted test inhibitor in the assay buffer in a 96-well plate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate or ADP produced using an appropriate detection method (e.g., ELISA, luminescence).
-
Calculate the EC50 or IC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
LPS-Induced TNF-α Release in Human PBMCs
-
Objective: To measure the inhibitor's effect on cytokine production in a cellular context.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from whole blood.
-
Lipopolysaccharide (LPS).
-
Test inhibitor at various concentrations.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
ELISA kit for human TNF-α.
-
-
Procedure:
-
Plate freshly isolated PBMCs in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test inhibitor for 30-60 minutes.
-
Stimulate the cells with LPS (e.g., 10 ng/mL) to induce TNF-α production.
-
Incubate the plate for a defined period (e.g., 4-18 hours) at 37°C in a CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the EC50 value from the dose-response curve.
-
In Vivo Efficacy in a Murine Model of Arthritis
-
Objective: To evaluate the therapeutic efficacy of the inhibitor in a preclinical disease model.
-
Materials:
-
DBA/1 mice.
-
Bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Test inhibitor formulated for oral gavage.
-
Calipers for measuring paw swelling.
-
-
Procedure:
-
Induce arthritis by immunizing mice with an emulsion of type II collagen and CFA, followed by a booster immunization.
-
Once arthritis develops (typically around day 21), randomize mice into treatment groups (vehicle control, test inhibitor).
-
Administer the test inhibitor orally (e.g., once daily) at one or more dose levels.
-
Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured with calipers) and a macroscopic arthritis score.
-
At the end of the study, sacrifice the animals and collect paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Compare the outcomes between the inhibitor-treated groups and the vehicle control group to determine therapeutic efficacy.
-
References
Benchmarking Org 48762-0 Against Novel Arthritis Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical p38 MAPK inhibitor, Org 48762-0, with recently developed and emerging treatments for rheumatoid arthritis (RA) and osteoarthritis (OA). The following sections detail the mechanism of action, available efficacy data, and experimental protocols for this compound, alongside a review of clinical findings for novel therapeutic agents, including Janus kinase (JAK) inhibitors, Bruton's tyrosine kinase (BTK) inhibitors for RA, and targeted therapies for OA.
Section 1: this compound - A Preclinical Overview
This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines.[1][2][3] Its therapeutic potential has been evaluated in preclinical models of rheumatoid arthritis.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting p38α and p38β kinases.[1][4] This inhibition prevents the activation of downstream targets, ultimately reducing the release of key inflammatory mediators such as tumor necrosis factor-alpha (TNFα), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).
Preclinical Efficacy in a Murine Arthritis Model
In a murine collagen-induced arthritis (CIA) model, a well-established animal model for rheumatoid arthritis, oral administration of this compound demonstrated significant therapeutic effects. Treatment with this compound led to a dose-dependent reduction in clinical arthritis scores and provided protection against bone and joint damage.
Table 1: Preclinical Efficacy of this compound in Murine Collagen-Induced Arthritis
| Endpoint | Vehicle Control | This compound (5 mg/kg/day) | This compound (25 mg/kg/day) | Anti-mTNFα Antibody |
| Mean Arthritis Score | High | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Radiological Score (Bone Damage) | High | Significantly Reduced | Significantly Reduced | Reduced (less prominent) |
Source: Data compiled from preclinical studies on this compound in a murine CIA model.
Experimental Protocols: Murine Collagen-Induced Arthritis (CIA)
-
Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is administered 21 days later.
-
Treatment: Upon the onset of clinical signs of arthritis, animals are randomized to receive daily oral doses of this compound, a vehicle control, or intraperitoneal injections of an anti-mouse TNFα antibody.
-
Efficacy Assessment: The severity of arthritis is evaluated using a clinical scoring system based on the swelling and erythema of the paws. Radiological analysis of the joints is performed at the end of the study to assess bone and cartilage damage.
-
Cytokine Analysis: Blood samples are collected to measure the levels of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6 using enzyme-linked immunosorbent assay (ELISA).
Section 2: Novel Treatments for Rheumatoid Arthritis (RA)
The treatment landscape for RA has evolved significantly with the introduction of targeted synthetic and biologic disease-modifying antirheumatic drugs (DMARDs).
Janus Kinase (JAK) Inhibitors
JAK inhibitors are oral small molecules that target the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in the pathogenesis of RA. Several JAK inhibitors, including tofacitinib, baricitinib, and upadacitinib, are now approved for the treatment of RA.
Table 2: Clinical Efficacy of Selected JAK Inhibitors in RA (Phase III Clinical Trial Data)
| Drug | Mechanism of Action | ACR20 Response Rate (vs. Placebo) | DAS28-CRP Reduction (vs. Placebo) |
| Tofacitinib | JAK1/JAK3 inhibitor | Significantly higher | Significantly greater |
| Baricitinib | JAK1/JAK2 inhibitor | Significantly higher | Significantly greater |
| Upadacitinib | Selective JAK1 inhibitor | Significantly higher | Significantly greater |
Source: Data compiled from various Phase III clinical trials. ACR20 denotes a 20% improvement in the American College of Rheumatology criteria. DAS28-CRP is a measure of disease activity.
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a key signaling molecule in B cells, which play a significant role in the autoimmune response in RA. BTK inhibitors are being investigated as a novel oral therapy for RA. Fenebrutinib is one such inhibitor that has shown promise in clinical trials.
Section 3: Novel Treatments for Osteoarthritis (OA)
Recent research in OA has focused on developing disease-modifying osteoarthritis drugs (DMOADs) that can slow or reverse the structural damage to joints.
Cathepsin K Inhibitors
Cathepsin K is an enzyme involved in the degradation of bone and cartilage. MIV-711 is a selective cathepsin K inhibitor that was evaluated for its potential as a DMOAD.
Table 3: Clinical Efficacy of MIV-711 in Knee OA (Phase IIa Clinical Trial Data)
| Endpoint | Placebo | MIV-711 (100 mg/day) | MIV-711 (200 mg/day) |
| Change in WOMAC Pain Score | -1.4 | -1.7 | -1.5 |
| Change in Medial Femur Bone Area | Increase | Significantly Reduced | Significantly Reduced |
| Change in Medial Femur Cartilage Thickness | Loss | Reduced Loss | Reduced Loss |
Source: Data from a 6-month, randomized, double-blind, placebo-controlled Phase IIa trial. In a post-hoc analysis of patients with predominantly unilateral knee pain, the 100 mg dose of MIV-711 showed a significant reduction in WOMAC pain compared to placebo.
Fibroblast Growth Factor 18 (FGF-18) Analogues
Sprifermin, a recombinant human FGF-18, is being investigated for its potential to stimulate cartilage growth and repair.
Table 4: Clinical Efficacy of Sprifermin in Knee OA (FORWARD Phase II Clinical Trial Data)
| Endpoint | Placebo | Sprifermin (100 µg every 6 months) | Sprifermin (100 µg every 12 months) |
| Change in Total Femorotibial Cartilage Thickness (at 2 years) | -0.02 mm | +0.05 mm | +0.04 mm |
| Change in Total WOMAC Score | No significant difference | No significant difference | No significant difference |
Source: Data from the 5-year FORWARD randomized clinical trial. While sprifermin showed a statistically significant increase in cartilage thickness, this did not translate to a significant improvement in pain scores in the overall study population.
Section 4: Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways targeted by these treatments and a typical experimental workflow for preclinical evaluation.
Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.
Caption: JAK-STAT Signaling Pathway and Inhibition by JAK Inhibitors.
Caption: BTK Signaling Pathway in B-Cells and Inhibition by BTK Inhibitors.
Caption: General Experimental Workflow for Preclinical Arthritis Models.
Conclusion
This compound demonstrates promising anti-inflammatory and joint-protective effects in a preclinical model of rheumatoid arthritis, supporting the therapeutic potential of p38 MAPK inhibition. However, a direct comparison with novel arthritis treatments is limited by the preclinical nature of the available data for this compound versus the extensive clinical trial data for newer agents. JAK inhibitors have established robust efficacy in the clinical setting for RA, representing a significant advancement in oral therapies. For OA, the development of DMOADs like cathepsin K inhibitors and FGF-18 analogues is ongoing, with current data showing modest structural benefits that have not consistently translated into symptomatic improvement. Further research, including potential clinical evaluation of p38 MAPK inhibitors, is warranted to fully understand their comparative efficacy and safety in the treatment of arthritis.
References
- 1. A potent and selective p38 inhibitor protects against bone damage in murine collagen-induced arthritis: a comparison with neutralization of mouse TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. assaygenie.com [assaygenie.com]
- 4. medchemexpress.com [medchemexpress.com]
Head-to-Head In Vivo Comparison of p38 Inhibitors: A Guide for Researchers
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress and inflammation, making it a key therapeutic target for a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer. The development of potent and selective p38 inhibitors has been a major focus of drug discovery efforts. This guide provides a head-to-head comparison of the in vivo performance of several key p38 inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade. It is initiated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress, which activate upstream MAPK kinase kinases (MAP3Ks or MAPKKKs) such as TAK1, ASK1, and MEKKs. These MAP3Ks then phosphorylate and activate MAPK kinases (MAP2Ks or MKKs), primarily MKK3 and MKK6. In turn, activated MKK3/6 dually phosphorylate and activate the p38 MAPK isoforms (α, β, γ, and δ) on a conserved TGY motif. Activated p38 MAPKs then phosphorylate a variety of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MK2) and mitogen- and stress-activated protein kinases (MSK1/2), as well as transcription factors such as ATF-2 and CREB. This signaling cascade ultimately leads to the production of pro-inflammatory cytokines and other cellular responses.
In Vivo Performance of p38 Inhibitors
The following sections provide a comparative overview of the in vivo efficacy of selected p38 inhibitors based on available preclinical data.
GW856553X vs. GSK678361 in a Murine Model of Arthritis
A head-to-head comparison of these structurally related p38α/β inhibitors was conducted in a collagen-induced arthritis (CIA) mouse model, a well-established preclinical model for rheumatoid arthritis.
| Parameter | GW856553X | GSK678361 | Reference |
| Animal Model | DBA/1 Mice with Collagen-Induced Arthritis | DBA/1 Mice with Collagen-Induced Arthritis | [1] |
| Dosing Regimen | Not specified in snippet | 1 mg/kg and 10 mg/kg, daily | [1] |
| Efficacy | Reduced signs and symptoms of both acute and chronic arthritis; protected joints from damage. | Dose-dependently reduced arthritis in chronic CIA. Treatment from 14 days post-onset completely reversed signs of established disease and joint destruction. Comparable in vivo efficacy to GW856553X in acute CIA. | [1] |
| Mechanism of Action Insights | Inhibited endothelial cell migration and angiogenesis in vitro; reduced pro-inflammatory cytokine production. | Confirmed the effect of p38 MAPK inhibition in chronic CIA. | [1] |
BIRB 796 vs. Other p38 Inhibitors in Inflammatory Models
BIRB 796 (Doramapimod) is a potent p38 inhibitor that has been extensively studied. While direct head-to-head in vivo comparisons in disease models are limited in the public domain, comparative data from cellular and human endotoxemia models provide insights into its relative potency.
| Parameter | BIRB 796 | SB203580 | KR-003048 | Reference |
| Model System | LPS-induced TNF-α secretion in THP-1 cells | LPS-induced TNF-α secretion in THP-1 cells | LPS-induced TNF-α secretion in THP-1 cells | [2] |
| IC50 (nM) | 12 | 45 | 49 | |
| Model System | LPS-induced TNF-α inhibition in human whole blood | Not Reported | 1222 | |
| IC50 (nM) | 579 | Not Reported | Not Reported | |
| Model System | Human Endotoxemia (LPS-induced) | Not Applicable | Not Applicable | |
| Dosing Regimen | 50 mg and 600 mg, oral | Not Applicable | Not Applicable | |
| Efficacy | High dose (600 mg) inhibited all measured neutrophil responses. Low dose (50 mg) inhibited elastase release. | Not Applicable | Not Applicable |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key in vivo models used in the evaluation of p38 inhibitors.
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used autoimmune model of rheumatoid arthritis.
Protocol Details:
-
Animals: DBA/1 mice, 8-10 weeks old, are typically used due to their high susceptibility to CIA.
-
Primary Immunization (Day 0): Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a site different from the primary injection.
-
Disease Onset and Assessment: Arthritis typically develops between days 28 and 35. Monitor mice regularly for signs of arthritis and score each paw based on the severity of inflammation (e.g., on a scale of 0-4).
-
Treatment: Begin administration of the p38 inhibitor or vehicle control at the onset of disease or at a predetermined time point. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency will depend on the pharmacokinetic properties of the compound.
-
Endpoint Analysis: At the end of the study, collect blood for cytokine analysis and harvest paws for histological assessment of joint inflammation, cartilage damage, and bone erosion.
Cancer Xenograft Model
This model is used to evaluate the anti-tumor efficacy of p38 inhibitors in vivo.
Protocol Details:
-
Cell Culture: Culture the desired human cancer cell line (e.g., multiple myeloma, breast cancer) under standard sterile conditions.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in saline or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume.
-
Treatment: Randomize mice into treatment and control groups. Administer the p38 inhibitor or vehicle according to the predetermined dosing schedule and route.
-
Efficacy Evaluation: Monitor tumor growth throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., western blotting for downstream p38 pathway markers, immunohistochemistry).
Lipopolysaccharide (LPS)-Induced Cytokine Production
This acute model is used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit the release of pro-inflammatory cytokines in response to LPS.
Protocol Details:
-
Animals: Use a suitable mouse strain, such as C57BL/6.
-
Treatment: Administer the p38 inhibitor or vehicle control at a specified time before the LPS challenge.
-
LPS Challenge: Inject mice intraperitoneally with a standardized dose of LPS.
-
Sample Collection: At a predetermined time point after LPS injection (typically 1-2 hours for peak TNF-α levels), collect blood via cardiac puncture or retro-orbital bleeding.
-
Cytokine Analysis: Prepare serum or plasma from the blood samples and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex cytokine assay.
This guide provides a comparative framework for evaluating p38 inhibitors in vivo. The selection of a particular inhibitor for further investigation will depend on the specific research question, the disease model being used, and the desired pharmacological profile. It is crucial to consult the primary literature for detailed experimental conditions and to conduct appropriate dose-response studies to determine the optimal in vivo efficacy of any p38 inhibitor.
References
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Reagents: A General Protocol
Essential information regarding the proper disposal of the specific chemical "Org 48762-0" is not publicly available in the provided search results. The following guidelines offer a general framework for the safe disposal of laboratory chemicals. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical before handling and disposal.
The responsible disposal of laboratory waste is paramount to ensuring the safety of personnel and minimizing environmental impact. Adherence to established protocols is not only a matter of best practice but also a legal requirement.
Quantitative Data for Chemical Handling
A thorough understanding of a chemical's properties is the foundation of safe laboratory practice. The Safety Data Sheet (SDS) is the primary source for this critical information. While the specific data for "this compound" is not available, the following table outlines the types of quantitative information that are essential for a risk assessment prior to handling and disposal.
| Parameter | Value | Units | Source |
| Physical Properties | |||
| Molecular Weight | Data not available | g/mol | SDS Section 9 |
| Melting Point | Data not available | °C | SDS Section 9 |
| Boiling Point | Data not available | °C | SDS Section 9 |
| Density | Data not available | g/cm³ | SDS Section 9 |
| Solubility in Water | Data not available | mg/L | SDS Section 9 |
| Toxicological Data | |||
| LD50 (Oral, Rat) | Data not available | mg/kg | SDS Section 11 |
| LD50 (Dermal, Rabbit) | Data not available | mg/kg | SDS Section 11 |
| LC50 (Inhalation, Rat) | Data not available | mg/L | SDS Section 11 |
| Environmental Fate Data | |||
| Bioaccumulation Potential | Data not available | SDS Section 12 | |
| Persistence and Degradability | Data not available | SDS Section 12 |
This table is a template. Always refer to the specific SDS for the chemical in use.
Standard Operating Procedure for Chemical Waste Disposal
The following is a generalized protocol for the disposal of chemical waste in a laboratory setting. This procedure is based on common practices and regulatory guidelines.
1. Waste Identification and Segregation:
- Consult the SDS to determine the hazards associated with the chemical waste.
- Segregate waste into compatible categories (e.g., halogenated solvents, non-halogenated solvents, acidic waste, basic waste, solid waste). Never mix incompatible chemicals.
2. Container Selection and Labeling:
- Use only approved, chemically resistant containers for waste accumulation.
- Ensure containers are in good condition with secure, tight-fitting lids.
- Label each container clearly with "Hazardous Waste" and the full chemical names of the contents. The date of accumulation should also be noted.
3. Waste Accumulation:
- Store waste containers in a designated, well-ventilated satellite accumulation area.
- Keep containers closed except when adding waste.
- Do not overfill containers; leave adequate headspace to allow for expansion.
4. Request for Disposal:
- Once a container is full or the accumulation time limit is reached (as per institutional and regulatory guidelines), a request for disposal should be submitted to the institution's Environmental Health and Safety (EHS) department.
5. Packaging for Transport:
- Follow institutional guidelines for packaging waste for pickup. This may involve placing bottles in secondary containment or specialized boxes.
6. Documentation:
- Maintain accurate records of all hazardous waste generated and disposed of, in accordance with regulatory requirements.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of laboratory chemical waste.
Essential Safety and Handling Protocols for Org 48762-0
For immediate use by researchers, scientists, and drug development professionals, this document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for the p38 MAPK inhibitor, Org 48762-0.
While a comprehensive Safety Data Sheet (SDS) for this compound should be obtained directly from your supplier for detailed safety information, this guide provides critical operational protocols for immediate laboratory use. The following recommendations are based on standard best practices for handling potent, powdered chemical compounds in a research setting.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personnel safety when handling this compound. The following table summarizes the required equipment for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Safety glasses with side shields or chemical splash goggles | Double-gloving with nitrile gloves | Laboratory coat | Certified N95 (or higher) respirator |
| Solution Preparation and Handling | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | Safety glasses | Nitrile gloves | Laboratory coat | Not generally required |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Certified N95 (or higher) respirator |
Operational Handling and Disposal Plan
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment. The following step-by-step guidance details the handling and disposal of this compound.
Experimental Workflow for Safe Handling
The following diagram illustrates the recommended workflow for handling this compound, from initial receipt to final disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
